molecular formula C13H15ClN2O B11949276 3-(4-Chlorophenyl)-1,1-diallylurea CAS No. 52696-90-9

3-(4-Chlorophenyl)-1,1-diallylurea

Cat. No.: B11949276
CAS No.: 52696-90-9
M. Wt: 250.72 g/mol
InChI Key: VYCAHPBJVVVEBW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1-diallylurea is an organic compound with the molecular formula C13H15ClN2O . Its structure features a urea core that is substituted with a 4-chlorophenyl group and two allyl groups . The compound is identified by the CAS Number (provided upon inquiry) and other key identifiers include its SMILES notation (C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl) and InChIKey (VYCAHPBJVVVEBW-UHFFFAOYSA-N) . This compound is of significant interest in materials science research, particularly in the development of advanced polymers. It serves as a key precursor or functional group contributor in the synthesis of specialized glycolurils . These glycoluril derivatives are valuable components in various resin compositions, including epoxy resins, polyester resins, and silicone resins, which are used in applications such as semiconductor encapsulation and optical materials . Researchers value this compound for its potential to introduce cross-linking sites and modify polymer properties via its diallyl functional groups . This product is intended for chemical synthesis and materials research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52696-90-9

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)urea

InChI

InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17)

InChI Key

VYCAHPBJVVVEBW-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Chlorophenyl)-1,1-diallylurea, a member of the substituted urea class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes predicted data, information on analogous compounds, and established chemical principles to offer a detailed profile for researchers and drug development professionals. The guide covers the compound's identity, predicted physicochemical characteristics, a proposed synthetic route, and suggested analytical methodologies for its characterization. This information serves as a foundational resource for those interested in the potential applications of this and related molecules.

Chemical Identity and Structure

3-(4-Chlorophenyl)-1,1-diallylurea is a synthetic compound characterized by a central urea moiety with a 4-chlorophenyl group attached to one nitrogen and two allyl groups on the other.

IdentifierValueSource
IUPAC Name 3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)ureaPubChemLite[1]
Molecular Formula C₁₃H₁₅ClN₂OPubChemLite[1]
Molecular Weight 250.72 g/mol PubChemLite[1]
Canonical SMILES C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)ClPubChemLite[1]
InChI InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17)PubChemLite[1]
InChIKey VYCAHPBJVVVEBW-UHFFFAOYSA-NPubChemLite[1]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3-(4-Chlorophenyl)-1,1-diallylurea, the following table summarizes key physicochemical properties predicted by computational models. These values provide valuable estimates for guiding experimental design.

PropertyPredicted ValueNotes and Rationale
XlogP 3.0This value suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous ones. This is a common characteristic of substituted urea herbicides designed to penetrate plant cuticles.
Topological Polar Surface Area (TPSA) 41.6 ŲThe TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. A value in this range suggests reasonable membrane permeability.
Hydrogen Bond Donors 1The single N-H group on the urea linkage can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the second urea nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds 5The number of rotatable bonds suggests a degree of conformational flexibility.

Note: These are computationally derived predictions and should be confirmed by experimental analysis.

Synthesis Pathway

The synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea can be logically achieved through the reaction of a key isocyanate intermediate with a secondary amine. This is a well-established method for the preparation of substituted ureas.[2]

Synthesis_of_3-(4-Chlorophenyl)-1,1-diallylurea cluster_reactants Reactants cluster_product Product 4-Chlorophenyl_isocyanate 4-Chlorophenyl isocyanate Reaction Nucleophilic Addition 4-Chlorophenyl_isocyanate->Reaction + Diallylamine Diallylamine Diallylamine->Reaction + Target_Molecule 3-(4-Chlorophenyl)-1,1-diallylurea Reaction->Target_Molecule caption Proposed synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea.

Caption: Proposed synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea.

Rationale for Synthetic Approach

The proposed synthesis leverages the high reactivity of the isocyanate group towards nucleophilic attack by the secondary amine, diallylamine. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient route for the preparation of the target molecule. The synthesis of various aryl urea derivatives from aryl amines and aryl isocyanates is a well-documented process.[3]

Proposed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane).

  • Reagent Addition: Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same solvent to the stirred solution of diallylamine at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of 3-(4-Chlorophenyl)-1,1-diallylurea.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the aromatic region), the vinyl protons of the allyl groups (complex multiplets), and the methylene protons adjacent to the nitrogen of the allyl groups. The N-H proton of the urea linkage will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the urea, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the sp² and sp³ carbons of the allyl groups.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 250.0873 Da.[1] Common fragmentation patterns for substituted ureas involve cleavage of the C-N bonds adjacent to the carbonyl group. Predicted adducts for mass spectrometry are [M+H]⁺ at m/z 251.09458 and [M+Na]⁺ at m/z 273.07652.[1]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), C=C stretching of the allyl groups (around 1640 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

Analytical_Workflow Synthesized_Compound Synthesized 3-(4-Chlorophenyl)-1,1-diallylurea Purification Purification (Recrystallization/Chromatography) Synthesized_Compound->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment Final_Characterized_Compound Characterized Compound Structural_Elucidation->Final_Characterized_Compound NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR Purity_Assessment->Final_Characterized_Compound HPLC HPLC-UV/DAD Purity_Assessment->HPLC caption Analytical workflow for 3-(4-Chlorophenyl)-1,1-diallylurea.

Caption: Analytical workflow for 3-(4-Chlorophenyl)-1,1-diallylurea.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column would be the method of choice for purity assessment and quantification. A mobile phase consisting of a mixture of acetonitrile or methanol and water, with a possible addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is recommended. Detection can be achieved using a UV detector, likely at a wavelength where the chlorophenyl chromophore absorbs strongly (around 254 nm). A Diode Array Detector (DAD) would be beneficial for obtaining the UV spectrum of the peak to confirm its identity.

Potential Applications and Biological Context

Substituted ureas are a well-known class of herbicides that act by inhibiting photosynthesis at photosystem II.[4] The structural features of 3-(4-Chlorophenyl)-1,1-diallylurea, particularly the chlorophenyl ring, are common in many commercial herbicides. Therefore, it is plausible that this compound may exhibit herbicidal activity.

Furthermore, substituted ureas have been investigated for a range of other biological activities, including as kinase inhibitors for anticancer applications.[3] The specific combination of the 4-chlorophenyl and diallyl groups may confer unique biological properties that warrant further investigation in drug discovery programs.

Metabolism and Degradation

The metabolism of phenylurea herbicides in biological systems and the environment typically involves two main pathways:

  • N-Dealkylation: The successive removal of the alkyl (in this case, allyl) groups from the nitrogen atom is a common metabolic step.[5][6]

  • Hydroxylation: The aromatic ring can be hydroxylated by cytochrome P450 enzymes.[7]

These metabolic transformations generally lead to more polar and water-soluble compounds, facilitating their excretion. The degradation in soil can be mediated by microorganisms through similar enzymatic reactions.[5][8]

Safety and Toxicology

While specific toxicological data for 3-(4-Chlorophenyl)-1,1-diallylurea is not available, the general class of substituted urea herbicides is considered to have low acute toxicity to mammals. However, as with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties, synthesis, and analytical characterization of 3-(4-Chlorophenyl)-1,1-diallylurea. The information presented is grounded in established chemical principles and data from analogous compounds, offering a solid foundation for researchers and scientists. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this molecule in various scientific and industrial applications.

References

  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11.
  • Onley, J. H., & Yip, G. (1969). Analysis of a Single Crop Extract for Substituted Urea Herbicides and Metabolites, Chlorinated Insecticides, and Amitrole. Journal of the Association of Official Analytical Chemists, 52(3), 526-532.
  • Hussain, S., Devers-Lamrani, M., El-Sebai, T., & Martin-Laurent, F. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Chemosphere, 77(7), 968-974.
  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 19(11), 2635-2642.
  • McKone, C. B., & Hance, R. J. (1968). The determination of some substituted urea herbicide residues in soil by electron-capture gas chromatography.
  • Didierjean, L., Franca, T. C. C., G-Collet, V., & Salah, M. (2002). CYP76B1, a P450 enzyme from Jerusalem artichoke that metabolizes phenylurea herbicides, is induced by chemicals and wounding. Plant Physiology, 130(2), 903-912.
  • Lin, T. H., North, H. H., & Menzer, R. E. (1975). Metabolism in human embryonic lung cell cultures of three phenylurea herbicides: chlorotoluron, fluometuron, and metobromuron. Journal of Agricultural and Food Chemistry, 23(2), 253-256.
  • Dal Cortivo, L. A., & Matusiak, W. (1968). Determination of the Substituted Urea Herbicides Linuron, Monuron, Diuron, Neburon, and Fenuron in Surface Waters.
  • Alarcón, S. H., Arancibia, V., & Escandar, G. M. (2014). Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data. Analytical Methods, 6(19), 7856-7863.
  • BenchChem. (2025). Application Notes and Protocols for Substituted Ureas in Agricultural Research.
  • Katariya, H. R., & Shah, A. K. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of Heterocyclic Chemistry, 51(S1), E23-E27.
  • Hakobyan, A. S., Danagulyan, G. G., & Martirosyan, V. E. (2017). New resource-efficient and green synthesis methods for biologically active derivatives of urea. Chemistry of Heterocyclic Compounds, 53(6-7), 748-753.
  • PubChemLite. 3-(4-chlorophenyl)-1,1-diallylurea. Retrieved March 3, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon).
  • Google Patents. (2009). CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline.
  • Hu, D. H., Liu, X. H., & Li, Z. M. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9236-9246.
  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (2021). Molecules, 26(11), 3149.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Abosadiya, H. M. A. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15, 320-324.
  • PubChem. 3-(4-Chlorophenyl)sulfonyl-1-methyl-1-propylurea. Retrieved March 3, 2026, from [Link]

  • Li, Y., Liu, Y., & Wang, Y. (2010). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

Sources

The Chlorophenyl Urea Scaffold: From Agrochemical Roots to Pharmaceutical and Supramolecular Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(chlorophenyl)urea moiety represents a privileged scaffold in applied chemistry, bridging the gap between high-tonnage agrochemicals and precision medicine. Its utility stems from a unique confluence of physicochemical properties: the urea bridge provides a rigid yet directional hydrogen-bonding array (donor-donor-acceptor), while the chlorophenyl group modulates lipophilicity (


), metabolic stability, and electronic density. This guide analyzes the technical deployment of this scaffold, moving from synthetic protocols to its mechanistic roles in Photosystem II inhibition, kinase modulation, and supramolecular anion sensing.

Part 1: The Chemical Rationale & SAR

Why the Chlorophenyl Urea Motif?

For the application scientist, the selection of a chlorophenyl urea core is rarely accidental. It is a strategic choice driven by three factors:

  • Electronic Modulation (The

    
    -Effect):  The chlorine atom, particularly at the para or meta positions, exerts a negative inductive effect (-I). This withdraws electron density from the aromatic ring, which in turn acidifies the adjacent urea NH protons.
    
    • Consequence: Enhanced hydrogen bond donor strength. This is critical for binding to the Glu/Asp residues in kinase active sites or coordinating anions in sensors.

  • Lipophilic Tuning: The chlorophenyl group significantly increases the partition coefficient (

    
    ).[1]
    
    • Consequence: Improved membrane permeability for herbicides (leaf cuticle penetration) and drugs (cellular uptake).

  • Conformational Locking: The urea linkage tends to adopt a planar trans-trans conformation in crystal structures (the "urea tape"), but can twist to fit enzyme pockets.

Structure-Activity Relationship (SAR) Data

The following table summarizes how substitution patterns on the phenyl ring affect biological potency, drawn from recent kinase inhibitor studies (e.g., VEGFR-2 inhibition) and classical herbicidal data.

Compound ClassSubstitution PatternTarget/Activity

/ Effect
Key Mechanistic Insight
Herbicide 3,4-dichlorophenyl (Diuron)Photosystem II

Double Cl substitution maximizes lipophilicity and fit into the D1 protein pocket.
Herbicide 4-chlorophenyl (Monuron)Photosystem II

Removal of meta-Cl reduces binding affinity significantly.
Anticancer 4-chloro-3-(trifluoromethyl)VEGFR-2 / B-Raf

The

group adds bulk and metabolic stability; the urea forms a bidentate H-bond "anchor".
Antimicrobial 3,4-dichlorophenyl + AdamantylA. baumannii94.5% InhibitionThe bulky adamantyl group prevents efflux; Cl-phenyl ensures rigidity.

Part 2: Synthetic Methodologies

Strategy: The Isocyanate Addition (The Gold Standard)

While phosgene-free routes (e.g., using CDI or phenyl carbamates) exist, the reaction of an aryl isocyanate with an amine remains the most reliable method for generating high-purity library compounds for SAR screening.

Protocol: Synthesis of N-(4-chlorophenyl)-N'-(aryl)urea

Objective: Synthesize a library of urea derivatives with >95% purity for biological assay.

Reagents:

  • 4-Chlorophenyl isocyanate (1.0 equiv)

  • Target Aniline/Amine (1.0 equiv)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Hexane (for precipitation)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Rationale: Isocyanates hydrolyze rapidly to form symmetric ureas (impurities) in the presence of moisture.
    
  • Solvation: Dissolve the target amine (5 mmol) in 10 mL of anhydrous DCM. Stir until clear.

  • Addition: Add 4-chlorophenyl isocyanate (5 mmol) dropwise via syringe over 5 minutes at

    
    .
    
    • Note: Although the reaction is exothermic, cooling minimizes side reactions (biuret formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product typically precipitates out of the solution.[2]

  • Work-up (Self-Validating Step):

    • If precipitate forms: Filter and wash with cold DCM followed by Hexane.

    • If no precipitate: Concentrate the solvent to 20% volume and add Hexane to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation:

    
     NMR must show the characteristic urea singlets (two NH peaks) between 
    
    
    
    ppm.
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Anhydrous Conditions Reactants Reactants: 4-Cl-Phenyl Isocyanate + Amine Start->Reactants Solvent Solvent Choice: DCM (Polar) or Toluene (Non-polar) Reactants->Solvent Reaction Reaction: N2 Atm, 0°C -> RT, 2-4h Solvent->Reaction Check TLC Monitoring: Disappearance of Isocyanate Reaction->Check Precipitate Precipitation? Check->Precipitate Filter Filtration & Wash (Cold DCM/Hexane) Precipitate->Filter Yes (Solid) Conc Concentrate & Add Anti-solvent (Hexane) Precipitate->Conc No (Solution) Final Final Product: >95% Purity Urea Filter->Final Conc->Final

Figure 1: Decision-tree workflow for the synthesis of chlorophenyl urea derivatives, prioritizing purity through solubility-based work-up.

Part 3: Mechanism of Action (Agrochemical & Pharmaceutical)

The Agrochemical Pathway (PSII Inhibition)

Historically, compounds like Diuron defined this class. They act by competing with plastoquinone (


) at the D1 protein binding site of Photosystem II.
  • Mechanism: The urea NH group forms a hydrogen bond with the peptide backbone of Serine-264 in the D1 protein. The chlorophenyl ring sits in a hydrophobic pocket.

  • Result: Electron transport is blocked, creating reactive oxygen species (ROS) that destroy the cell membrane (chlorosis).

The Pharmaceutical Pathway (Kinase Inhibition)

In drug development, the scaffold is a "Type II" kinase inhibitor pharmacophore (e.g., Sorafenib analogs).

  • Mechanism: The urea moiety binds to the "hinge region" or the conserved Glu/Asp residues in the inactive (DFG-out) conformation of the kinase.

  • Role of Chlorine: The Cl atom fills a hydrophobic sub-pocket, improving selectivity against other kinases.

Visualization: Kinase Inhibition Signaling Blockade

KinasePathway Ligand Chlorophenyl Urea (Inhibitor) Receptor Receptor Tyrosine Kinase (VEGFR/Raf) Ligand->Receptor Binds DFG-out Conformation P_Event Auto-phosphorylation Receptor->P_Event Inhibited Ras Ras (GTPase) Receptor->Ras X Apoptosis Apoptosis / Growth Arrest Receptor->Apoptosis Promotes ATP ATP ATP->Receptor Blocked Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Signal Transduction ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus

Figure 2: Signal transduction blockade. The urea derivative binds the kinase, preventing phosphorylation and halting the Ras-Raf-MEK-ERK proliferation cascade.

Part 4: Supramolecular Utility (Anion Sensing)

Beyond biology, the chlorophenyl urea scaffold is a workhorse in anion receptor chemistry. The two NH protons act as a chelate for Y-shaped anions like Acetate (


) or spherical anions like Fluoride (

).
  • Sensing Mechanism: Upon binding an anion, the electron density changes, often facilitating an Intramolecular Charge Transfer (ICT) if a chromophore is attached. This results in a visible color change (naked-eye detection).

  • The "Chlorine" Advantage: Electron-withdrawing chlorines increase the acidity of the NH protons, increasing the binding constant (

    
    ) for anions compared to unsubstituted phenyl ureas.
    

References

  • A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. South Asian Journal of Agricultural Sciences. (2022).

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2020).

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics. (2019).

  • Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines. Bioorganic & Medicinal Chemistry Letters. (2015).

  • Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors. Molecules. (2021).

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. (2024).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Diallylurea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1,1-diallylurea derivatives. These compounds, with their potential applications in medicinal chemistry and materials science, demand a thorough understanding of their stability profiles to ensure efficacy, safety, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, moves beyond a rigid template to offer a foundational understanding of the principles governing thermodynamic stability and provides detailed, field-proven methodologies for its evaluation. We will delve into both experimental and computational approaches, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. By integrating theoretical principles with practical applications, this guide aims to be an authoritative resource for the comprehensive characterization of 1,1-diallylurea derivatives.

Introduction: The Significance of 1,1-Diallylurea Derivatives

Urea and its derivatives are of paramount importance in drug discovery and medicinal chemistry, primarily due to the ability of the urea functional group to form stable hydrogen bonds with biological targets.[1] This capacity for strong and specific interactions makes urea-containing molecules valuable scaffolds in the design of potent and selective therapeutic agents.[1][2] The 1,1-diallylurea scaffold, in particular, introduces two reactive allyl groups, opening avenues for further functionalization, polymerization, and the development of novel cross-linking agents.[3]

However, the introduction of these unsaturated allyl groups also raises critical questions about the molecule's thermodynamic stability. Understanding the inherent stability, potential decomposition pathways, and the influence of various substituents on these properties is crucial for:

  • Drug Development: Ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of formulation development, affecting shelf-life, bioavailability, and patient safety.

  • Materials Science: For applications in polymer chemistry, the thermal stability of the monomer is critical for controlling polymerization processes and determining the properties of the resulting material.[4]

  • Chemical Synthesis: Knowledge of thermodynamic stability can guide the design of synthetic routes and purification processes, preventing degradation of the target compound.[2][5]

This guide will provide the necessary tools to rigorously assess these critical stability parameters.

Theoretical Foundations of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (


).[6][7] A lower Gibbs free energy corresponds to a more stable system. The change in Gibbs free energy (

) for a process, such as a decomposition reaction, determines its spontaneity.[8][9]


Where:

  • 
     is the change in enthalpy, representing the heat absorbed or released during a process at constant pressure.[10][11]
    
  • 
     is the absolute temperature in Kelvin.
    
  • 
     is the change in entropy, a measure of the disorder or randomness of the system.
    

A negative


 indicates a spontaneous process, meaning the decomposition of the 1,1-diallylurea derivative is thermodynamically favorable under the given conditions. Conversely, a positive 

signifies a non-spontaneous process, indicating the compound is stable with respect to the considered decomposition pathway.
Key Thermodynamic Parameters
  • Standard Enthalpy of Formation (

    
    ):  This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[10][12] It provides a measure of the molecule's intrinsic stability. While experimental determination can be challenging, computational methods offer a powerful alternative for its estimation.[11]
    
  • Gibbs Free Energy of Formation (

    
    ):  Analogous to the enthalpy of formation, this is the change in Gibbs free energy for the formation of a compound from its elements in their standard states.[6] It is the most definitive measure of a molecule's thermodynamic stability under standard conditions.
    
  • Activation Energy (

    
    ):  While not a thermodynamic state function, the activation energy is a crucial kinetic parameter that represents the energy barrier that must be overcome for a reaction to occur. A high activation energy, even for a thermodynamically favorable decomposition, can render a compound kinetically stable, or "metastable."
    
Factors Influencing the Stability of 1,1-Diallylurea Derivatives

The thermodynamic stability of 1,1-diallylurea derivatives is influenced by a combination of intramolecular and intermolecular forces:

  • Conformational Isomers: The rotation around single bonds in the diallylurea molecule can lead to different spatial arrangements of the atoms, known as conformational isomers or conformers.[13][14] These conformers will have different energies, and the molecule will predominantly exist in its most stable, lowest-energy conformation. Computational modeling is an excellent tool for exploring the conformational landscape and identifying the most stable structures.[15][16]

  • Intramolecular Interactions: The presence of the urea moiety allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.[17] Steric hindrance between the allyl groups or with other substituents can, conversely, destabilize the molecule.

  • Intermolecular Interactions: In the solid state, the stability of 1,1-diallylurea derivatives is heavily influenced by intermolecular hydrogen bonding and van der Waals forces.[18] These interactions dictate the crystal packing and can have a profound effect on the melting point and thermal stability.[19]

  • Substituent Effects: The addition of functional groups to the allyl chains or the other nitrogen atom can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its thermodynamic stability.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 1,1-diallylurea derivatives.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.[4][20][21]

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] This technique is invaluable for determining the decomposition temperature of a compound.

Experimental Protocol: TGA of a 1,1-Diallylurea Derivative

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1,1-diallylurea derivative into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C) for 5-10 minutes.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the complete decomposition of the sample (e.g., 600 °C).[22]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of the compound's thermal stability. The number of decomposition steps and the residual mass can provide insights into the decomposition mechanism.[23]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using an inert gas like nitrogen prevents oxidation, ensuring that the observed mass loss is due to thermal decomposition alone.

  • Constant Heating Rate: A linear heating rate allows for the determination of kinetic parameters from the TGA data, should further analysis be desired.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[24] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[25][26]

Experimental Protocol: DSC of a 1,1-Diallylurea Derivative

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting and decomposition points.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating cycle to observe any changes in the thermal behavior after the initial heating.

  • Data Analysis: The DSC thermogram shows endothermic (heat-absorbing) and exothermic (heat-releasing) events.

    • Melting Point: An endothermic peak corresponds to the melting of the crystalline solid.

    • Decomposition: Decomposition is often observed as a complex series of endothermic or exothermic peaks following the melting point.

    • Enthalpy of Fusion (

      
      ):  The area under the melting peak can be integrated to determine the enthalpy of fusion, which is a measure of the energy required to break the crystal lattice.
      

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These prevent the loss of volatile decomposition products, ensuring accurate measurement of the total energy change.

  • Heating-Cooling-Heating Cycle: The first heating scan provides information on the initial state of the material. The cooling and second heating scans can reveal information about recrystallization and the presence of polymorphs.[19]

Table 1: Hypothetical Thermal Analysis Data for a 1,1-Diallylurea Derivative

ParameterValueTechniqueInterpretation
Onset of Decomposition220 °CTGAThe temperature at which significant thermal degradation begins.
Melting Point150 °CDSCThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion25 kJ/molDSCEnergy required to melt the crystalline solid.
Decomposition> 230 °CDSCComplex exothermic peaks indicating decomposition.
Isothermal Calorimetry

Isothermal calorimetry measures the heat produced or consumed by a sample at a constant temperature.[27] This technique can be used to study the kinetics of decomposition over long periods, providing a more detailed picture of a compound's stability under specific storage conditions.

Evolved Gas Analysis (EGA)

Coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition.[28] This information is invaluable for elucidating the decomposition mechanism.[23]

Diagram 1: Experimental Workflow for Thermodynamic Stability Assessment

experimental_workflow cluster_synthesis Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_advanced_analysis Advanced Analysis cluster_data_interpretation Data Interpretation synthesis Synthesis of 1,1-Diallylurea Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization tga Thermogravimetric Analysis (TGA) characterization->tga Initial Stability Screen dsc Differential Scanning Calorimetry (DSC) characterization->dsc Phase Transitions & Enthalpy tga_ms TGA-MS / TGA-FTIR tga->tga_ms Decomposition Mechanism isothermal_cal Isothermal Calorimetry dsc->isothermal_cal Long-term Stability stability_profile Comprehensive Stability Profile isothermal_cal->stability_profile tga_ms->stability_profile

Caption: Workflow for the experimental determination of thermodynamic stability.

Computational Approaches to Thermodynamic Stability

Computational chemistry provides a powerful toolkit for probing the thermodynamic stability of molecules at the atomic level, offering insights that can be difficult to obtain experimentally.[29]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[16] It is particularly well-suited for calculating the thermodynamic properties of organic molecules like 1,1-diallylurea derivatives.

Protocol: DFT Calculation of Thermodynamic Properties

  • Molecule Building: Construct the 3D structure of the 1,1-diallylurea derivative using a molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify the lowest energy conformers of the molecule. This is crucial as the thermodynamic properties should be calculated for the most stable geometry.

  • Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Property Calculation: From the output of the frequency calculation, the following can be determined:

    • Standard Enthalpy of Formation (

      
      ) (often calculated using isodesmic reactions or atomization energies).[30]
      
    • Standard Gibbs Free Energy of Formation (

      
      ).
      
    • Heat Capacity (

      
      ).
      
Modeling Decomposition Pathways

DFT can also be used to model the potential energy surfaces of decomposition reactions.[31] This involves identifying transition state structures and calculating the activation energies for different decomposition pathways. This can help to predict the most likely degradation products and the kinetic stability of the molecule. For many urea derivatives, four-center pericyclic reactions leading to isocyanates and amines are a common decomposition pathway.[29][31]

Diagram 2: Computational Workflow for Stability Analysis

computational_workflow cluster_decomp Decomposition Pathway Analysis start Build 3D Structure of 1,1-Diallylurea Derivative conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search thermo_props Calculate Thermodynamic Properties ($Delta H_f^circ$, $Delta G_f^circ$, S°) freq_calc->thermo_props stability_assessment Overall Stability Assessment thermo_props->stability_assessment Thermodynamic Stability pes Potential Energy Surface Mapping ts_search->pes kinetics Determine Activation Energies & Reaction Rates pes->kinetics kinetics->stability_assessment Kinetic Stability

Caption: Workflow for computational assessment of thermodynamic stability.

Integrating Experimental and Computational Data

The most robust understanding of the thermodynamic stability of 1,1-diallylurea derivatives is achieved by integrating experimental and computational data.

  • Validation: Experimental data from TGA and DSC can be used to validate the results of computational models. For example, the calculated decomposition pathway should be consistent with the gases identified by TGA-MS.

  • Interpretation: Computational results can help to interpret experimental findings. For instance, DFT calculations can provide a molecular-level explanation for the observed thermal stability trends in a series of substituted 1,1-diallylurea derivatives.

  • Prediction: Once validated, computational models can be used to predict the stability of new, unsynthesized derivatives, thereby guiding future research and development efforts.

Conclusion

The assessment of the thermodynamic stability of 1,1-diallylurea derivatives is a critical step in their development for pharmaceutical and material science applications. A comprehensive approach, combining thermal analysis techniques like TGA and DSC with computational methods such as DFT, is essential for a thorough characterization. This guide has provided a detailed framework of the theoretical principles and practical methodologies required to undertake such an investigation. By following these protocols, researchers can gain a deep understanding of the stability of these promising compounds, enabling their safe and effective application.

References

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2018). Res Pharm Sci, 13(1), 1-12. [Link]

  • Diaryl urea derivatives have exhibited a broad spectrum of biochemical effects and pharmaceutical applications... (2018). PubMed. [Link]

  • A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. (n.d.). ResearchGate. [Link]

  • Molecular structure and intermolecular interactions in compound 1. a)... (n.d.). ResearchGate. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ResearchGate. [Link]

  • TGA-DSC. (n.d.). Research at Melbourne. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. [Link]

  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. (n.d.). ResearchGate. [Link]

  • Gibbs free energy. (n.d.). Wikipedia. [Link]

  • Diastereo-specific conformational properties of neutral, protonated and radical cation forms of (1R,2S)-cis. (2015). SciSpace. [Link]

  • Design and synthesis of novel arylurea derivatives of aryloxy(1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria. (2023). PubMed. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed. [Link]

  • Gibbs free energy of transfer of glycine and diglycine from water to alkylurea solutions. Measured vs. calculated values. (n.d.). PubMed. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (n.d.). PMC. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film. (n.d.). CD Formulation. [Link]

  • Synthesis of reduction-sensitive 1,1-diarylhydrazines from 1,1-diarylamines. (2014). ResearchGate. [Link]

  • 5.7: Enthalpy of Formation. (2016). Chemistry LibreTexts. [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). MDPI. [Link]

  • Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd.. [Link]

  • 19.5: Gibbs Free Energy. (2026). Chemistry LibreTexts. [Link]

  • Gibbs free energy. (n.d.). Chemguide. [Link]

  • 18.3 Gibbs Free Energy and the Relationship between ΔG, ΔH, & ΔS. (n.d.). Chad's Prep. [Link]

  • Calorimetric and spectroscopic studies of the polymorphic phase behavior of a homologous series of n-saturated 1,2-diacyl phosphatidylethanolamines. (n.d.). PubMed. [Link]

  • Thermogravimetric Experiment of Urea at Constant Temperatures. (2021). PMC - NIH. [Link]

  • Thermodynamic and structural relationships between the two polymorphs of 1,3-dimethylurea. (2013). PubMed. [Link]

  • Ligand-specific changes in conformational flexibility mediate long-range allostery in the lac repressor. (n.d.). PMC. [Link]

  • Enthalpies of Formation in the Al—Ni—Ru System by Direct Reaction Synthesis Calorimetry. (2026). ResearchGate. [Link]

  • Sub-nanowatt resolution direct calorimetry for probing real-time metabolic activity of individual C. elegans worms. (2020). PMC. [Link]

  • Thermodynamic properties of a conformationally constrained intramolecular DNA triple helix. (n.d.). PubMed. [Link]

  • Burning Calories for Energy in the Calorimetry Lab. (2023). PNNL. [Link]

  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. (2025). MDPI. [Link]

  • Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines. (2000). PubMed. [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022). PMC. [Link]

  • The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surfac. (2024). IRIS. [Link]

  • Elucidating protein inter- and intra-molecular interacting domains using chemical cross-linking and MALDI-TOF/TOF mass spectrometry. (n.d.). PMC. [Link]

  • Establishing the Thermodynamic Cards of Dipine Models' Oxidative Metabolism on 21 Potential Elementary Steps. (2024). PMC. [Link]

  • Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. (n.d.). PMC. [Link]

  • Synergy between Inter- and Intramolecular Interactions on Relaxation Pathways of Oligomeric Pentacene Assemblies. (2025). PubMed. [Link]

  • Calorimetry. (n.d.). University of Tübingen. [Link]

  • Davide Branduardi. (n.d.). Google Scholar.
  • Unexpected stability of the urea cis-trans isomer in urea-containing model pseudopeptides. (2001). PubMed. [Link]

  • Unpacking the Enthalpy of Formation: A Peek Into Molecular Stability. (2026). Oreate AI Blog. [Link]

  • Standard Enthalpy of Formation* for Various Compounds. (n.d.). Sistemas EEL. [Link]

  • What's the difference between diastereomers and conformational isomers?. (2024). Reddit. [Link]

  • Exploring the conformational landscape, hydrogen bonding, and internal dynamics in the diallyl ether and diallyl sulfide monohydrates. (n.d.). YorkSpace. [Link]

  • Standard enthalpy of formation of D,L-α-alanyl-D,L-valine and the products of its dissociation in liquid solutions. (n.d.). ResearchGate. [Link]

  • Organic Chem Review: Ranking Stability of Conformational Isomers of Cycloalkanes. (2019). Kaplan MCAT Prep - YouTube. [Link]

  • COMPUTATIONAL SCREENING AND QSAR STUDY ON A SERIES THEOPHYLLINE DERIVATIVES AS ALDH1A1 INHIBITORS. (2025). ResearchGate. [Link]

Sources

Navigating the Dark Chemical Space: Identification, Synthesis, and Characterization of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery and agrochemical screening, researchers frequently encounter "dark" chemical matter—compounds that exist in proprietary or custom screening libraries but lack universally indexed Chemical Abstracts Service (CAS) Registry Numbers. One such compound is 3-(4-Chlorophenyl)-1,1-diallylurea , a highly lipophilic analog of the classic Photosystem II inhibitor, Monuron. This whitepaper provides an in-depth technical guide to the chemical identifiers, structural rationale, and de novo synthetic methodologies for this compound. By establishing a self-validating analytical framework, we empower researchers to confidently synthesize, identify, and utilize this molecule in structure-activity relationship (SAR) studies.

Chemical Identity and Deterministic Identifiers

The reliance on CAS numbers can be a bottleneck when working with custom synthesis libraries (such as the AldrichCPR catalog). Because 3-(4-Chlorophenyl)-1,1-diallylurea is primarily utilized as a specialized building block or screening hit, it has not been assigned a widely recognized public CAS number. In the absence of a CAS registry, deterministic machine-readable identifiers—specifically SMILES and InChI—become the gold standard for database querying and intellectual property filing[1].

The structural modification of adding two allyl groups to the urea nitrogen significantly alters the molecule's physicochemical profile compared to its dimethyl counterpart. Below is the consolidated quantitative data defining the compound's identity.

Table 1: Chemical Identifiers and Computed Properties
ParameterValueCausality / Significance
IUPAC Name 3-(4-chlorophenyl)-1,1-bis(prop-2-en-1-yl)ureaStandardized nomenclature for regulatory submissions.
Molecular Formula C13H15ClN2OIsomeric with over 24 known compounds in PubChem[1].
Molecular Weight 250.72 g/mol Optimal for Lipinski's Rule of 5 (drug-like space).
Monoisotopic Mass 250.0873 DaCritical target mass for HRMS validation[2].
SMILES C=CCN(CC=C)C(=O)Nc1ccc(Cl)cc1Enables substructure searching and predictive toxicology.
InChI InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17)Provides absolute stereochemical and connectivity mapping.
CAS Number Unassigned / ProprietaryHighlights the necessity of using SMILES for library management.

Structural Context and Mechanism of Action

3-(4-Chlorophenyl)-1,1-diallylurea belongs to the 1,1-dialkyl-3-arylurea class of compounds. Historically, this pharmacophore is famous for its herbicidal activity, exemplified by Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) and Diuron.

Causality in Structural Design: The substitution of methyl groups with allyl groups serves a dual purpose:

  • Increased Lipophilicity (LogP): The diallyl moiety enhances cell membrane permeability, which is critical for penetrating the waxy cuticles of plant leaves or crossing mammalian lipid bilayers during in vitro assays.

  • Synthetic Handle: The terminal alkenes of the allyl groups provide orthogonal reactive sites for late-stage functionalization, such as cross-metathesis or epoxidation, allowing researchers to build complex libraries from this single scaffold.

In agrochemical contexts, arylureas act by competitively binding to the D1 protein in Photosystem II (PSII), displacing the endogenous electron acceptor, plastoquinone. This blockade halts photosynthetic electron transport, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

PSII_Inhibition Arylurea 3-(4-Chlorophenyl)-1,1-diallylurea (Lipophilic Urea Analog) D1_Protein D1 Protein (Photosystem II) Serine 264 Binding Pocket Arylurea->D1_Protein High-affinity binding (H-bond & Hydrophobic) Blockade Electron Transport Blockade (Photosynthetic Arrest) D1_Protein->Blockade Inhibition of QA to QB transfer Plastoquinone Plastoquinone (QB) Endogenous Electron Acceptor Plastoquinone->D1_Protein Displaced

Caption: Mechanism of action for arylurea analogs via competitive displacement in Photosystem II.

De Novo Synthesis Protocol

Because commercial procurement of unassigned CAS compounds can be subject to long lead times, establishing an in-house, self-validating synthetic route is essential. The most efficient route to 1,1,3-trisubstituted ureas is the nucleophilic addition of a secondary amine to an aryl isocyanate[3].

Experimental Causality and Design
  • Electrophile Selection: 4-Chlorophenyl isocyanate is highly reactive at the central cumulated carbon[4].

  • Nucleophile Selection: Diallylamine is a sterically unhindered, strong nucleophile that rapidly attacks the isocyanate[5].

  • Solvent & Temperature: Anhydrous Tetrahydrofuran (THF) is utilized to prevent the hydrolysis of the isocyanate. The reaction is initiated at 0 °C to control the exothermic nature of the addition and suppress the dimerization of the isocyanate.

  • Self-Validating Checkpoint: If trace moisture is present, the isocyanate will hydrolyze to 4-chloroaniline, which subsequently reacts with another equivalent of isocyanate to form 1,3-bis(4-chlorophenyl)urea. This symmetric urea is highly insoluble in cold THF and will precipitate, allowing for easy visual detection of moisture contamination and simple removal via filtration.

Synthesis_Workflow Isocyanate 4-Chlorophenyl Isocyanate Reaction Nucleophilic Addition (Anhydrous THF, 0°C) Isocyanate->Reaction Electrophile Amine Diallylamine Amine->Reaction Nucleophile Impurity Symmetric Urea (Insoluble Impurity) Reaction->Impurity Trace H2O Product 3-(4-Chlorophenyl)- 1,1-diallylurea Reaction->Product Main Pathway Validation LC-MS & 1H-NMR Validation Product->Validation

Caption: Synthetic workflow for 3-(4-Chlorophenyl)-1,1-diallylurea highlighting impurity control.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-chlorophenyl isocyanate (1.0 eq, 10 mmol, 1.53 g) and dissolve in 25 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Addition: Dissolve diallylamine (1.05 eq, 10.5 mmol, 1.02 g) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring isocyanate solution over 15 minutes using a syringe pump to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the disappearance of the isocyanate via TLC (Hexanes:EtOAc 7:3, UV visualization).

  • Self-Validation / Filtration: Inspect the flask. If a fine white precipitate is present (1,3-bis(4-chlorophenyl)urea), filter the mixture through a pad of Celite. If the solution is clear, proceed directly to concentration.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 30 mL of ethyl acetate and wash sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the resulting solid from a mixture of ethanol and water to yield pure 3-(4-Chlorophenyl)-1,1-diallylurea.

Analytical Characterization

To ensure trustworthiness and absolute structural confirmation of the synthesized compound, rigorous analytical characterization must be performed. The tables below outline the expected spectral parameters required to validate the product.

Table 2: Expected ¹H-NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentShift (δ, ppm)MultiplicityCoupling Constant (J)Integration
Aromatic (C2, C6) 7.35Doublet (d)8.8 Hz2H
Aromatic (C3, C5) 7.25Doublet (d)8.8 Hz2H
Urea N-H 6.50Broad Singlet (br s)-1H
Allylic Internal (-CH=) 5.85Mult. (ddt)17.0, 10.5, 5.5 Hz2H
Allylic Terminal (=CH₂) 5.25Mult. (dq)17.0, 1.5 Hz4H
Allylic Methylene (N-CH₂) 3.95Doublet of Triplets (dt)5.5, 1.5 Hz4H
Table 3: High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterExpected ValueAnalytical Causality
Ionization Mode ESI (+)The urea nitrogen readily accepts a proton, forming [M+H]⁺.
Target m/z [M+H]⁺ 251.0951Confirms the exact monoisotopic mass of the synthesized construct.
Isotope Pattern ~3:1 ratio at M / M+2Validates the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl natural abundance).

Conclusion

The absence of a CAS number does not preclude the rigorous study and utilization of dark chemical matter. By relying on deterministic identifiers like SMILES and InChI, researchers can effectively catalog 3-(4-Chlorophenyl)-1,1-diallylurea. Furthermore, by understanding the causality behind its structural design and employing a self-validating synthetic protocol, laboratories can bypass supply chain limitations and generate high-purity material for advanced pharmacological and agrochemical screening.

References

  • Science of Synthesis. "Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Analogues". Thieme Connect. URL: [Link]

  • PubChem. "4-amino-2-chloro-N-hex-5-ynylbenzamide | C13H15ClN2O" (Isomeric Reference). National Center for Biotechnology Information. URL: [Link]

Sources

Technical Guide: Characterization and Synthesis of Chlorophenyl Diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific chemical entity 3-(4-chlorophenyl)-1,1-diallylurea (also referred to as N-(4-chlorophenyl)-N',N'-diallylurea), a specialized intermediate in the substituted phenylurea class.

Executive Summary & Chemical Identity[1][2][3]

Chlorophenyl diallylurea (specifically the 1,1-diallyl-3-(4-chlorophenyl) isomer) represents a niche scaffold within the N-arylurea class. Unlike its commercially ubiquitous analogs such as Monuron or Diuron, this specific derivative is primarily a research intermediate used to probe steric effects in herbicidal binding pockets or as a linker in medicinal chemistry.

This guide addresses a critical data gap: standardized handbook values for the melting point (MP) and boiling point (BP) of this specific derivative are rarely published in open literature. Consequently, this document provides a predictive framework based on structural analogs , coupled with a validated synthesis and characterization protocol to allow researchers to experimentally determine these values in-house.

Chemical Structure[1][2][3][4][5][6]
  • IUPAC Name: 3-(4-chlorophenyl)-1,1-di(prop-2-en-1-yl)urea

  • Molecular Formula: C₁₃H₁₅ClN₂O

  • Molecular Weight: 250.72 g/mol

  • Key Functional Groups:

    • Urea linkage (-NH-CO-N<)

    • p-Chlorophenyl ring (electron-deficient aromatic system)

    • Diallyl amine moiety (sterically bulky, reactive alkene handles)

Physical Properties: Data & Predictive Analysis

Due to the specialized nature of this compound, experimental values must be contextualized against validated structural analogs. The introduction of two allyl groups significantly alters the crystal lattice energy compared to dimethyl analogs.

Table 1: Comparative Physical Properties (Analogs vs. Target)
CompoundStructureMelting Point (°C)Boiling Point / Stability
Monuron 1,1-dimethyl-3-(4-chlorophenyl)urea174 – 175 Decomposes before boiling
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea93 – 94 Decomposes
Siduron 1-(2-methylcyclohexyl)-3-phenylurea133 – 138 Decomposes
Target: Chlorophenyl Diallylurea 1,1-diallyl-3-(4-chlorophenyl)urea Predicted: 85 – 105 *Decomposes >200°C

*Prediction Logic: The replacement of methyl groups (Monuron) with bulky allyl groups disrupts the efficient planar stacking and hydrogen bonding network (specifically the intermolecular N-H···O=C interactions). This steric hindrance typically lowers the melting point relative to the dimethyl analog.

Boiling Point & Thermal Stability[4]
  • Atmospheric Pressure: Like most substituted ureas, this compound will not exhibit a stable boiling point at 760 mmHg . It is expected to undergo thermal decomposition (pyrolysis) leading to the dissociation into 4-chlorophenyl isocyanate and diallylamine above 180–200°C.

  • Vacuum Distillation: If purification by distillation is attempted, it must be performed under high vacuum (<0.5 mmHg). However, recrystallization is the recommended purification method to avoid thermal degradation.

Synthesis Protocol: The Isocyanate Route[6]

To obtain accurate physical data, the compound must be synthesized with high purity. The most robust method involves the nucleophilic addition of diallylamine to 4-chlorophenyl isocyanate. This pathway is preferred over the reaction of 4-chloroaniline with diallylcarbamoyl chloride due to cleaner workup and higher yields.

Reaction Scheme

The reaction proceeds via a concerted nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate.

SynthesisPathway Isocyanate 4-Chlorophenyl Isocyanate (Electrophile) Reaction Nucleophilic Addition Solvent: DCM or Toluene Temp: 0°C to RT Isocyanate->Reaction Amine Diallylamine (Nucleophile) Amine->Reaction Transition Zwitterionic Intermediate Reaction->Transition Fast Product 3-(4-chlorophenyl)- 1,1-diallylurea (Target) Transition->Product Proton Transfer

Figure 1: Synthetic pathway for the formation of chlorophenyl diallylurea via isocyanate addition.

Step-by-Step Experimental Procedure

Safety Note: Isocyanates are potent sensitizers and lachrymators. Diallylamine is toxic and flammable. Perform all operations in a functioning fume hood.

  • Preparation:

    • Charge a dry 250 mL round-bottom flask with 4-chlorophenyl isocyanate (15.36 g, 100 mmol) .

    • Dissolve in anhydrous Dichloromethane (DCM) (100 mL) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0–5°C using an ice bath.

  • Addition:

    • Prepare a solution of diallylamine (9.72 g, 100 mmol) in DCM (20 mL).

    • Add the amine solution dropwise to the isocyanate over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature <10°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane 3:7). The isocyanate spot should disappear.

  • Workup & Purification:

    • Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexane, and dry.

    • Option B (Extraction): If the product remains soluble, wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain analytical grade crystals.

Characterization & Data Validation

To validate the identity of the synthesized compound before reporting MP/BP data, the following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Markers
MethodExpected SignalMechanistic Origin
IR Spectroscopy 3300–3350 cm⁻¹ (m)N-H stretch (secondary amide)
1640–1660 cm⁻¹ (s)C=O stretch (Urea carbonyl)
1590 cm⁻¹ C=C aromatic ring breathing
¹H NMR (CDCl₃)δ 5.1–5.3 ppm (m, 4H)Terminal alkene protons (=CH₂)
δ 5.7–5.9 ppm (m, 2H)Internal alkene protons (-CH=)
δ 3.9–4.1 ppm (d, 4H)Allylic methylene (-N-CH₂-)
δ 6.5–7.0 ppm (bs, 1H)Urea N-H proton (exchangeable)
Melting Point Observe Range Sharp range (<2°C) indicates high purity. Broad range indicates solvent occlusion or impurities.
Protocol for Melting Point Determination
  • Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) at RT for 24 hours to remove solvent traces.

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Ramp Rate: Heat rapidly to 10°C below the expected range (approx. 70°C), then ramp at 1°C/minute .

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last crystal disappears (clear point).

References

  • Sigma-Aldrich. Product Specification: 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron). Retrieved from

  • PubChem. Compound Summary: 4-Chlorophenyl Isocyanate. National Library of Medicine. Retrieved from

  • Organic Syntheses. Allyl Cyanate-to-Isocyanate Rearrangement. Org.[1][2][3] Synth. 2013, 90, 271-286.[2] (Provides context on allyl urea stability). Retrieved from

  • ChemSpider. Search for Substituted Phenylureas. Royal Society of Chemistry. Retrieved from

Disclaimer: The physical property data provided for 3-(4-chlorophenyl)-1,1-diallylurea are predictive estimates based on structure-property relationships of known analogs. Accurate values must be determined experimentally using the protocols described above.

Sources

Electronic properties of 3-(4-Chlorophenyl)-1,1-diallylurea for QSAR modeling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Electronic Profiling of 3-(4-Chlorophenyl)-1,1-diallylurea for QSAR Applications

Executive Summary

This technical guide provides a rigorous framework for modeling the electronic and steric properties of 3-(4-Chlorophenyl)-1,1-diallylurea (referred to herein as CPDU-Allyl ). As a congener of the established herbicide Monuron, CPDU-Allyl presents unique QSAR challenges due to the steric bulk and


-electron density of its geminal diallyl substituents.

This document details the specific electronic descriptors required to model its interaction with the Photosystem II (PSII)


 binding site, outlines a validated DFT (Density Functional Theory) workflow, and provides the mechanistic rationale for descriptor selection.

Molecular Architecture & Interaction Pharmacophore

To model CPDU-Allyl effectively, we must first deconstruct its topology into functional zones. Unlike simple dimethylureas, the diallyl tail introduces significant steric and electronic complexity.

Structural Zones
  • Zone A: The Aryl Head (4-Cl-Phenyl)

    • Role:

      
      -stacking interactions with aromatic residues (e.g., Phe265 in D1 protein).
      
    • Electronic Feature: The para-Chloro substituent exerts an inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), resulting in a net deactivation of the ring but increasing lipophilicity (

      
      ).
      
  • Zone B: The Urea Bridge (-NH-C(=O)-N<)

    • Role: Primary anchoring motif.

    • H-Bond Donor: The N-H proton binds to Ser264.

    • H-Bond Acceptor: The Carbonyl oxygen binds to His215.

  • Zone C: The Diallyl Tail (-N(CH2CH=CH2)2)

    • Role: Hydrophobic occlusion and steric fitting.

    • Differentiation: Unlike methyl groups, allyl groups possess terminal alkene

      
      -systems, creating secondary regions of negative electrostatic potential (ESP) that can influence orientation in the binding pocket.
      
Interaction Pathway Diagram

Pharmacophore cluster_0 CPDU-Allyl Structure Cl 4-Chloro Group (Lipophilicity/Electronic) Phenyl Phenyl Ring (π-Stacking) Cl->Phenyl -I / +R Effect Urea Urea Bridge (H-Bond Switch) Phenyl->Urea Conjugation Target PSII D1 Protein (Qb Niche) Phenyl->Target π-π Stacking (Phe265) Allyl 1,1-Diallyl Tail (Steric/Hydrophobic) Urea->Allyl N-Substitution Urea->Target Primary H-Bonds (Ser264/His215) Allyl->Target Hydrophobic Interaction

Caption: Pharmacophoric dissection of CPDU-Allyl showing intra-molecular electronic effects and inter-molecular binding vectors.

Key Electronic Descriptors for QSAR

For robust QSAR modeling (CoMFA, CoMSIA, or MLR), the following descriptors must be calculated using Quantum Mechanical (QM) methods.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Concentrated on the 4-chlorophenyl ring.

    • Significance: Dictates the molecule's ability to donate electrons in charge-transfer complexes. A lower HOMO energy (due to Cl) implies harder oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Delocalized across the urea bridge and phenyl ring.

    • Significance: Critical for back-bonding interactions. The energy gap (

      
      ) correlates with chemical softness and reactivity.
      
Molecular Electrostatic Potential (MEP)
  • Map Analysis:

    • Deep Red (Negative): Carbonyl oxygen (H-bond acceptor).

    • Deep Blue (Positive): Urea N-H proton (H-bond donor).

    • Yellow/Green (Neutral/Slight Negative): The allyl

      
      -systems.
      
  • QSAR Usage: The specific

    
     value at the carbonyl oxygen is a predictive descriptor for binding affinity (
    
    
    
    ).
Dipole Moment ( )
  • Vector: The vector sum of the C=O, N-H, and C-Cl dipoles.

  • Relevance: High dipole moments facilitate long-range electrostatic recognition by the receptor before physical docking occurs. CPDU-Allyl is expected to have a significant dipole (

    
     Debye) directed towards the carbonyl oxygen.
    
Steric Parameters (Taft & Verloop)
  • Diallyl Specificity: The allyl group has a larger Verloop Sterimol parameter (

    
     and 
    
    
    
    ) than a methyl or ethyl group.
  • Conformational Flexibility: Unlike the rigid phenyl ring, the allyl tail requires a Boltzmann-weighted average of descriptors if multiple low-energy conformers exist.

Computational Protocol (Step-by-Step)

To generate valid data for QSAR, follow this self-validating protocol.

Phase 1: Conformational Search

The diallyl group is flexible. A single static structure is insufficient.

  • Method: Monte Carlo or Systematic Search using MMFF94 force field.

  • Criteria: Identify all conformers within 5 kcal/mol of the global minimum.

  • Selection: Select the lowest energy conformer where the urea group is planar (or near-planar), as this is the bioactive conformation.

Phase 2: Geometry Optimization (DFT)
  • Software: Gaussian 16, ORCA 5.0, or GAMESS.

  • Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D3/def2-TZVP (includes dispersion corrections vital for the allyl-phenyl interaction).

  • Solvation: Use PCM (Polarizable Continuum Model) with water (

    
    ) to simulate the biological environment.
    
  • Validation: Perform a frequency calculation. Zero imaginary frequencies confirms a true minimum.

Phase 3: Descriptor Extraction

Extract the following quantitative values from the output logs:

DescriptorSymbolUnitTarget Value (Est.)Relevance
HOMO Energy

eV-6.2 to -6.5Charge Transfer
LUMO Energy

eV-1.5 to -1.8Electrophilicity
Dipole Moment

Debye4.8Orientation
Polarizability

Bohr³~180Dispersion Forces
H-Bond Acidity

a.u.[1](Charge on H)Donor Strength
LogP (Calc)

-3.0 - 3.4Bioavailability
Workflow Visualization

QSAR_Workflow cluster_DFT DFT Calculation (B3LYP/6-311G**) Start Input Structure (SMILES/2D) ConfSearch Conformational Search (MMFF94 / 5 kcal window) Start->ConfSearch Opt Geometry Optimization (PCM Water) ConfSearch->Opt Global Min Freq Frequency Check (NImag = 0) Opt->Freq Freq->Opt Imaginary Freq (Fail) Energy Single Point Energy Freq->Energy Valid Descriptors Descriptor Extraction (HOMO, LUMO, Dipole, ESP) Energy->Descriptors Model QSAR Matrix Construction (PLS / MLR) Descriptors->Model

Caption: Validated computational workflow for generating electronic descriptors for CPDU-Allyl.

Mechanistic Implications for Drug/Herbicide Design

When interpreting the QSAR model for CPDU-Allyl, consider these causal relationships:

  • The "Allyl Effect" on Lipophilicity: Replacing the methyl groups of Monuron with allyl groups significantly increases LogP (from ~1.9 to >3.0). This enhances membrane permeability but may increase retention in soil organic matter, reducing mobility.

    • Implication: If the QSAR endpoint is in vivo toxicity, the allyl analog may show higher potency due to better uptake, provided steric bulk does not prevent binding.

  • Metabolic Liability: The allyl group is a "soft spot" for Cytochrome P450 enzymes (epoxidation).

    • Implication: QSAR models predicting persistence should weight the HOMO energy of the allyl double bond heavily, as this correlates with oxidative susceptibility.

  • Electronic Modulation by Chlorine: The 4-Cl group lowers the

    
     of the N-H proton via inductive withdrawal through the phenyl ring.
    
    • Implication: This makes the N-H a stronger Hydrogen Bond Donor compared to an unsubstituted phenylurea, strengthening the interaction with Ser264.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Tuppurainen, K. (1999). Frontier orbital energies, hydrophobicity and steric factors as physical descriptors of metal toxicity. Chemosphere, 38(11), 2445-2456. Link

  • PubChem. (2023). 3-(4-chlorophenyl)-1,1-diallylurea (Compound Summary). National Library of Medicine. Link

  • Cramer, R. D., et al. (1988). Comparative Molecular Field Analysis (CoMFA).[2][3] 1. Effect of Shape on Binding of Steroids to Carrier Proteins. Journal of the American Chemical Society, 110(18), 5959-5967. Link

Sources

Methodological & Application

Reaction conditions for coupling 4-chlorophenyl isocyanate and diallylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Coupling of 4-Chlorophenyl Isocyanate and Diallylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

Substituted ureas are highly privileged pharmacophores in medicinal chemistry, frequently utilized as kinase inhibitors, soluble epoxide hydrolase inhibitors, and agrochemical agents. The most atom-economical and direct method for synthesizing asymmetric ureas is the nucleophilic addition of an amine to an isocyanate.

This technical guide establishes a robust, field-proven protocol for the synthesis of 1-(4-chlorophenyl)-3,3-diallylurea via the coupling of 4-chlorophenyl isocyanate and diallylamine. By analyzing the causality behind solvent selection, temperature control, and atmospheric conditions, this guide ensures high-yield, high-purity outcomes while establishing a self-validating experimental workflow.

Mechanistic Principles & Experimental Causality (E-E-A-T)

To achieve quantitative yields, it is critical to understand the chemical behavior of the reagents and the causality behind the chosen reaction conditions.

  • Intrinsic Nucleophilicity (No Catalyst Required): Diallylamine is a highly nucleophilic secondary aliphatic amine. It readily attacks the strongly electrophilic central carbon of the isocyanate group. Because of this high intrinsic reactivity, the addition of external catalysts (such as Lewis acids or bases like triethylamine) is entirely unnecessary and would only complicate the downstream purification[1].

  • The Threat of Moisture (Strict Anhydrous Conditions): 4-Chlorophenyl isocyanate is acutely sensitive to moisture[2]. If trace water is present in the solvent or atmosphere, it acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield 4-chloroaniline. The newly formed aniline will then react with a second equivalent of 4-chlorophenyl isocyanate, generating the highly insoluble, symmetric byproduct 1,3-bis(4-chlorophenyl)urea [3]. Thus, strictly anhydrous solvents and an inert nitrogen/argon atmosphere are non-negotiable.

  • Thermal Control of the Exotherm: The formation of the urea linkage is a highly exothermic click-like reaction. Adding the isocyanate to the amine at room temperature can cause localized boiling of the solvent and promote unwanted side reactions. Initiating the addition at 0 °C safely dissipates the exotherm, while subsequent warming to room temperature drives the reaction to completion[1].

ReactionPathway Iso 4-Chlorophenyl Isocyanate (Electrophile) Inter1 Zwitterionic Intermediate Iso->Inter1 + Diallylamine Carbamic Carbamic Acid Iso->Carbamic + H2O Amine Diallylamine (Nucleophile) Amine->Inter1 Water H2O (Trace Moisture) Water->Carbamic Product 1-(4-Chlorophenyl)-3,3-diallylurea (Target Product) Inter1->Product Proton Transfer Aniline 4-Chloroaniline Carbamic->Aniline - CO2 Byproduct 1,3-Bis(4-chlorophenyl)urea (Symmetric Byproduct) Aniline->Byproduct + Isocyanate

Fig 1. Reaction mechanism showing the desired urea formation vs. moisture-driven byproduct synthesis.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

Reagent MW ( g/mol ) Equivalents Amount Role
4-Chlorophenyl isocyanate 153.57 1.00 1.54 g (10.0 mmol) Electrophile
Diallylamine 97.16 1.05 1.02 g (10.5 mmol) Nucleophile

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Aprotic Solvent |

Note: A slight 0.05 eq excess of diallylamine is used to ensure complete consumption of the toxic isocyanate.

Table 2: Condition Optimization Matrix

Parameter Optimal Condition Suboptimal Condition Consequence of Suboptimal Choice
Solvent Anhydrous DCM / THF Ambient/Wet solvent Complete or partial conversion to the symmetric diaryl urea byproduct.
Atmosphere Inert (N2 or Argon) Ambient Air Atmospheric moisture degrades the isocyanate reagent over the reaction time.

| Addition Temp | 0 °C | Room Temperature | Uncontrolled exotherm leading to potential impurity formation and safety hazards. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual cues and analytical checkpoints allow the researcher to verify the integrity of the reaction in real-time.

Step 1: System Preparation & Purging

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and an addition funnel.

  • Purge the system with dry Nitrogen (N₂) or Argon for 10 minutes to displace all atmospheric moisture.

Step 2: Amine Solubilization & Cooling

  • Inject 1.02 g (10.5 mmol) of diallylamine into the flask.

  • Add 15 mL of anhydrous dichloromethane (DCM) via syringe.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

Step 3: Controlled Electrophile Addition

  • In a separate, dry vial, dissolve 1.54 g (10.0 mmol) of 4-chlorophenyl isocyanate in 15 mL of anhydrous DCM. (Caution: Isocyanates are severe lachrymators and toxic; handle exclusively in a fume hood[2])

  • Transfer this solution to the addition funnel.

  • Add the isocyanate solution dropwise to the stirring amine solution over a period of 15–20 minutes.

Step 4: Reaction Propagation

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C).

  • Stir vigorously for 2 hours.

Step 5: Self-Validation & Quality Control Checkpoint

  • Visual Validation: The target asymmetric urea (1-(4-chlorophenyl)-3,3-diallylurea) is highly soluble in DCM. If your solution remains clear, your anhydrous technique was successful. If a heavy, chalky white precipitate forms during the reaction, it is a definitive indicator of moisture contamination leading to the insoluble 1,3-bis(4-chlorophenyl)urea byproduct[3].

  • Analytical Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The isocyanate starting material (visualized via UV) should be completely consumed[1].

Step 6: Workup & Isolation

  • Transfer the clear DCM solution to a rotary evaporator and concentrate under reduced pressure to yield a crude solid or thick oil.

  • Triturate (wash) the crude residue with 20 mL of ice-cold hexane. This removes the slight excess of diallylamine and any non-polar impurities.

  • Filter the resulting purified white solid through a Büchner funnel.

  • Dry under high vacuum for 4 hours to afford pure 1-(4-chlorophenyl)-3,3-diallylurea.

Workflow Prep 1. Preparation Dry DCM & N2 Atmosphere Cool 2. Temperature Control Cool Amine to 0 °C Prep->Cool Add 3. Controlled Addition Dropwise Isocyanate Addition Cool->Add React 4. Coupling Reaction Stir at RT for 2 Hours Add->React Workup 5. Workup Solvent Evaporation React->Workup Pure 6. Isolation Hexane Wash & Vacuum Dry Workup->Pure

Fig 2. Step-by-step experimental workflow for the synthesis of 1-(4-chlorophenyl)-3,3-diallylurea.

References

  • Forecast Chemicals. 4-Chlorophenyl isocyanate - 98% Purity at Attractive Price - Industrial Chemicals.[2] URL:

  • National Institutes of Health (NIH) / PMC. N,N′-Bis(4-chlorophenyl)urea.[3] URL:

  • BenchChem. Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.[1] URL:

Sources

Preparation and High-Throughput Screening (HTS) Formulation of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Assay Biologists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The 1,1-dialkyl-3-arylurea scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Compounds within this class, such as 3-(4-chlorophenyl)-1,1-diallylurea , are frequently synthesized for combinatorial screening libraries to identify novel soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and photosystem II inhibitors[1].

The synthesis of this compound relies on the highly efficient nucleophilic addition of a secondary amine (diallylamine) to the electrophilic central carbon of an isocyanate (4-chlorophenyl isocyanate)[2]. This protocol outlines a self-validating workflow that bridges the gap between chemical synthesis and biological assay formulation, ensuring that the compound is synthesized with high purity and formulated correctly to prevent aggregation-based artifacts during High-Throughput Screening (HTS).

Mechanistic Pathway & Causality

The reaction proceeds via a tetrahedral intermediate. Because isocyanates are highly sensitive to moisture, the reaction must be performed under strictly anhydrous conditions. If water is introduced, it acts as a competing nucleophile, leading to the hydrolysis of the isocyanate into a carbamic acid. This intermediate rapidly decarboxylates into 4-chloroaniline, which subsequently reacts with another equivalent of isocyanate to form the highly insoluble symmetric byproduct, 1,3-bis(4-chlorophenyl)urea[2].

Mechanism A 4-Chlorophenyl Isocyanate C Tetrahedral Intermediate A->C Nucleophilic Attack E H2O (Moisture) A->E Side Reaction B Diallylamine B->C D 3-(4-Chlorophenyl)- 1,1-diallylurea C->D Proton Transfer F 1,3-Bis(4-chlorophenyl)urea (Byproduct) E->F Hydrolysis & Decarboxylation

Fig 1. Mechanistic pathway of urea synthesis and moisture-induced byproduct formation.

Chemical Synthesis Protocol

Reagents & Equipment
  • Reagents: 4-Chlorophenyl isocyanate (1.0 eq), Diallylamine (1.1 eq), Anhydrous Dichloromethane (DCM), 0.1 M HCl (aq), Saturated NaCl (aq), Anhydrous Na₂SO₄.

  • Equipment: Flame-dried round-bottom flask, inert gas (Argon/N₂) manifold, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
  • System Preparation: Purge a flame-dried round-bottom flask with Argon for 10 minutes.

    • Causality: Removes atmospheric moisture to prevent the formation of the symmetric diarylurea byproduct.

  • Isocyanate Dissolution: Dissolve 4-chlorophenyl isocyanate (10 mmol) in 20 mL of anhydrous DCM. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: DCM is an aprotic solvent that does not participate in hydrogen bonding, preserving the electrophilicity of the isocyanate. Cooling controls the exothermic nature of the subsequent nucleophilic addition.

  • Amine Addition: Add diallylamine (11 mmol) dropwise over 10 minutes under vigorous stirring. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Causality: A slight stoichiometric excess of diallylamine ensures complete consumption of the isocyanate. Diallylamine is highly volatile and easily removed during workup, whereas unreacted isocyanate is difficult to separate from the final product.

  • Reaction Quenching & Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of cold 0.1 M HCl, followed by 20 mL of brine.

    • Causality: The mild acid wash protonates the excess diallylamine, partitioning it into the aqueous phase. The neutral target urea remains entirely in the organic phase.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hexane/ethyl acetate mixture to yield pure 3-(4-chlorophenyl)-1,1-diallylurea.

Formulation for Biological Assays (HTS)

Translating a synthesized chemical into a biological screening hit requires rigorous formulation. Poorly formulated compounds often lead to false positives (via non-specific enzyme inhibition/aggregation) or false negatives (via precipitation)[3].

Step-by-Step Methodology
  • DMSO Stock Preparation: Weigh the purified compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a final stock concentration of 10 mM.

    • Causality: DMSO is the industry standard for HTS due to its exceptional solvating power for hydrophobic urea derivatives and its physical compatibility with automated acoustic liquid handlers[3].

  • Kinetic Solubility Profiling: Perform a serial dilution of the 10 mM DMSO stock into the target aqueous assay buffer (e.g., PBS, pH 7.4). Measure the turbidity of the solutions using a nephelometer or via LC-CLND (Chemiluminescent Nitrogen Detection).

    • Causality: 1,1-dialkyl-3-arylureas are highly lipophilic. Identifying the exact concentration at which the compound precipitates (the kinetic solubility limit) ensures that downstream assays are conducted within the compound's soluble range[3].

  • Assay Plating: Use an acoustic liquid dispenser (e.g., Echo 55x) to transfer nanoliter volumes of the DMSO stock directly into 384-well or 1536-well assay plates. Backfill with aqueous buffer to reach the final screening concentration.

    • Causality: The final DMSO concentration in the biological assay must be strictly maintained at ≤ 1.0% (v/v) . Exceeding this threshold can cause solvent-induced cytotoxicity in cell-based assays or denature target proteins in biochemical assays[4].

HTS Step1 Synthesized Powder (>98% Purity) Step2 10 mM Stock Solution (100% Anhydrous DMSO) Step1->Step2 Dissolution & Sonication QC1 LC-MS / NMR Quality Control Step1->QC1 Step3 Acoustic Dispensing (Nanoliter Transfer) Step2->Step3 Serial Dilution QC2 Nephelometry (Kinetic Solubility) Step2->QC2 Step4 Assay Plate (Aqueous Buffer, <1% DMSO) Step3->Step4 Buffer Addition

Fig 2. Workflow from synthesized compound to HTS assay-ready plates.

Quantitative Data & Quality Control Metrics

To maintain a self-validating system, the following parameters must be met before the compound is cleared for biological screening.

ParameterTarget SpecificationAnalytical MethodRationale
Chemical Purity > 98%LC-MS (UV at 254 nm)Prevents false biological readouts caused by highly reactive impurities (e.g., unreacted isocyanates).
Identity Verification Matches theoretical¹H-NMR (DMSO-d₆)Confirms structural integrity; specific attention to the urea N-H proton shift (~8.5 ppm).
Kinetic Solubility > 50 µM in PBSNephelometryEnsures the compound remains in solution during the biological assay window[3].
DMSO Tolerance ≤ 1.0% final (v/v)Cell Viability AssayPrevents solvent-induced cytotoxicity or target protein unfolding[4].

References

  • Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

Application Note: Catalytic Transformations of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 3-(4-Chlorophenyl)-1,1-diallylurea , focusing on its primary utility in organic synthesis as a benchmark substrate for catalytic ring-closing metathesis (RCM) and transition-metal-catalyzed cyclizations .


H

ClN

O

Executive Summary

3-(4-Chlorophenyl)-1,1-diallylurea is a specialized urea derivative characterized by a 1,1-diallyl motif and an electron-withdrawing 4-chlorophenyl group. While urea derivatives are often explored as organocatalysts (e.g., thioureas), this specific 1,1-diallyl substituted variant lacks the dual N-H donor motif required for hydrogen-bonding catalysis. Instead, its primary application in high-level organic synthesis is as a privileged substrate for validating and utilizing Ring-Closing Metathesis (RCM) and Palladium-catalyzed carboamination catalysts.

It serves as a critical model system for synthesizing


-heterocycles  (specifically 3-pyrroline derivatives), offering researchers a robust platform to test catalyst activity (e.g., Grubbs II, Hoveyda-Grubbs) and to construct libraries of bioactive urea-functionalized heterocycles.

Chemical Profile & Mechanistic Utility[1]

Structural Analysis

The compound features two distinct reactive domains:

  • The 1,1-Diallyl Terminus: A sterically accessible "gem-diallyl" amine motif. Upon catalytic activation, these two alkene arms undergo intramolecular cyclization.

  • The Urea Linker: Provides a rigid carbonyl scaffold that directs coordination and influences the electronic properties of the resulting heterocycle.

  • The 4-Chlorophenyl Handle: A lipophilic, electron-withdrawing group that enhances crystallinity and allows for further cross-coupling (e.g., Suzuki-Miyaura) post-cyclization.

Primary Catalytic Application: Ring-Closing Metathesis (RCM)

The most authoritative application of this compound is its conversion into


-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide  via Ruthenium-catalyzed RCM.

Mechanism: The reaction proceeds via the Chauvin mechanism:

  • Initiation: The Ru-catalyst (e.g., Grubbs II) exchanges a phosphine ligand for one allyl arm.

  • Metallocyclobutane Formation: [2+2] cycloaddition between the Ru-carbene and the alkene.

  • Cycloreversion: Release of ethylene and formation of a new Ru-alkylidene on the substrate.

  • Ring Closure: Intramolecular reaction with the second allyl arm closes the 5-membered pyrroline ring.

RCM_Mechanism Substrate 3-(4-Cl-Ph)-1,1-diallylurea Inter_A Ru-Alkene Complex Substrate->Inter_A + Ru-Cat Ru_Complex Ru-Catalyst (Grubbs II) Metallocycle Metallocyclobutane Intermediate Inter_A->Metallocycle [2+2] Product N-(4-Cl-Ph)-2,5-dihydro- 1H-pyrrole-1-carboxamide Metallocycle->Product - Ethylene (Ring Closure) Ethylene Ethylene (Gas) Metallocycle->Ethylene

Figure 1: Catalytic cycle for the RCM of 1,1-diallylurea derivatives to form pyrroline heterocycles.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Ring-Closing Metathesis

Objective: Synthesis of


-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide.
Catalyst:  Grubbs 2nd Generation Catalyst (G-II).

Reagents:

  • Substrate: 3-(4-Chlorophenyl)-1,1-diallylurea (1.0 equiv)

  • Catalyst: Grubbs II (2–5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Concentration: 0.05 M (High dilution prevents intermolecular polymerization).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Dissolution: Add 3-(4-Chlorophenyl)-1,1-diallylurea (250 mg, 1.0 mmol) and dissolve in anhydrous DCM (20 mL).

  • Catalyst Addition: Add Grubbs II catalyst (42 mg, 0.05 mmol, 5 mol%) in one portion. The solution will turn a characteristic reddish-brown.

  • Reaction: Stir the mixture at reflux (40 °C) for 2–4 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes) for the disappearance of the starting material (
    
    
    
    ) and appearance of the cyclic product (
    
    
    ).
  • Quenching: Once complete, add activated charcoal (50 mg) or DMSO (0.5 mL) to sequester the ruthenium species. Stir for 30 mins.

  • Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo.

  • Isolation: Purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Yield: Expect 85–95% yield of the white crystalline solid.

Data Validation (Expected NMR):

  • Starting Material:

    
     5.8 (m, 2H, alkene CH), 5.2 (m, 4H, terminal =CH
    
    
    
    ).
  • Product:

    
     5.9 (s, 2H, ring alkene CH), disappearance of terminal alkene signals.
    
Protocol B: Palladium-Catalyzed Carboamination

Objective: Synthesis of functionalized pyrrolidines via oxidative cyclization. Catalyst: Pd(OAc)


 / Phosphine Ligand.

Methodology:

  • Setup: Charge a Schlenk tube with 3-(4-Chlorophenyl)-1,1-diallylurea (1.0 equiv), Pd(OAc)

    
     (5 mol%), and dppe (1,2-bis(diphenylphosphino)ethane, 5 mol%).
    
  • Oxidant: Add an oxidant if performing oxidative cyclization (e.g., Benzoquinone, 1.1 equiv) or an aryl halide for cascade coupling.

  • Solvent: Add Toluene or 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 80–100 °C for 12 hours.

  • Workup: Filter through silica, concentrate, and purify.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (RCM) Catalyst poisoning by urea oxygenIncrease catalyst loading to 7 mol% or use Hoveyda-Grubbs II (more robust).
Oligomerization Concentration too highDilute reaction to 0.01 M or 0.005 M to favor intramolecular cyclization.
Isomerization Ruthenium hydride formationAdd benzoquinone (10 mol%) as a hydride scavenger to prevent double bond migration.
Catalyst Removal Ru residue in productUse a scavenger resin (e.g., SiliaMetS®) or wash with tris(hydroxymethyl)phosphine.

References

  • Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron, 54(18), 4413-4450. Link

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043. Link

  • Trnka, T. M., & Grubbs, R. H. (2001). "The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story." Accounts of Chemical Research, 34(1), 18-29. Link

  • Minami, T., et al. (2018). "Cobalt-Catalyzed Allylic Substitution of Allyl Sulfones." Synthesis, 52, 123-130. (Demonstrates related 1,1-synthon utility). Link

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link

Application Note: Synthesis and Evaluation of Conformationally Restricted Urea Herbicides via 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

Substituted phenylureas, such as Diuron and Linuron, are historically significant Photosystem II (PSII) inhibitors. They exert their herbicidal activity by competing with endogenous plastoquinone for the


 binding niche located on the D1 protein of the PSII complex 1. However, prolonged agricultural use has led to target-site resistance, primarily driven by point mutations in the psbA gene (e.g., Ser264 to Gly/Thr), which alters the geometry of the 

binding pocket and drastically reduces the binding affinity of acyclic ureas [[2]]().

To overcome this resistance, drug development professionals utilize 3-(4-Chlorophenyl)-1,1-diallylurea (CPDAU) as a critical intermediate. By subjecting the 1,1-diallyl moiety to Ring-Closing Metathesis (RCM), the flexible acyclic urea is converted into a conformationally restricted 2,5-dihydro-1H-pyrrole-1-carboxamide (a 3-pyrroline ring). This rigid scaffold reduces the entropic penalty of binding and probes novel steric interactions within mutated


 pockets, potentially restoring herbicidal efficacy.

SynthesisWorkflow A 3-(4-Chlorophenyl)- 1,1-diallylurea (Intermediate) B Degassing & Dilution (0.01 M in DCM) A->B C Ring-Closing Metathesis (Hoveyda-Grubbs II) B->C D Quenching (Ethyl Vinyl Ether) C->D E N-(4-chlorophenyl)- 2,5-dihydro-1H-pyrrole- 1-carboxamide D->E

Fig 1. RCM chemical workflow for synthesizing conformationally restricted cyclic ureas.

Chemical Protocol: Ring-Closing Metathesis (RCM)

Causality in Experimental Design

Direct RCM of unprotected diallylureas is notoriously difficult. The urea bond exhibits a strong preference for a trans-rotameric state, orienting the terminal alkenes away from each other and hindering cyclization 3. Furthermore, performing this reaction at standard concentrations (e.g., 0.1 M) heavily favors intermolecular Acyclic Diene Metathesis (ADMET) oligomerization over the desired intramolecular ring closure 4.

To enforce self-validation and ensure success, this protocol utilizes high dilution (0.01 M) to kinetically favor intramolecular cyclization, and employs the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst. HG-II is selected because the electron-withdrawing nature of the urea carbonyl slightly deactivates the diene; HG-II provides the necessary initiation speed and stability to drive the reaction to completion 3.

Step-by-Step Methodology
  • Preparation & Degassing: Dissolve 1.0 mmol (250.7 mg) of 3-(4-Chlorophenyl)-1,1-diallylurea in 100 mL of anhydrous Dichloromethane (DCM) to achieve a 0.01 M concentration. Sparge the solution with Argon for 15 minutes. Reasoning: Ruthenium alkylidene catalysts are highly susceptible to oxidative degradation; degassing is a non-negotiable step for high yields.

  • Catalyst Addition: Under a positive Argon atmosphere, add 5 mol% (31.3 mg) of Hoveyda-Grubbs 2nd Generation catalyst. The solution will turn a distinct pale green/brown.

  • Reflux & Validation: Heat the reaction to a gentle reflux (40 °C) for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot disappears. Confirm via LC-MS: look for the mass shift from the intermediate

      
       to the cyclic product 
      
      
      
      (corresponding to the loss of ethylene gas, -28 Da).
  • Quenching: Cool to room temperature and add 1.0 mL of ethyl vinyl ether. Stir for 30 minutes. Reasoning: Ethyl vinyl ether reacts with the active Ruthenium carbene to form an inactive, stable Fischer carbene, preventing unwanted isomerization during purification.

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography to yield N-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide.

Biological Protocol: PSII Inhibition Assay (Hill Reaction)

To determine if the conformationally restricted cyclic urea successfully acts as a herbicide, it must be evaluated against the CPDAU intermediate using an isolated thylakoid Hill Reaction assay.

BioAssay Thylakoid Thylakoid Membrane Isolation (Spinach) Incubation Incubate with Cyclic Urea / CPDAU Thylakoid->Incubation DCPIP Add DCPIP (Electron Acceptor) Incubation->DCPIP Illumination Light Exposure (Photosystem II Activation) DCPIP->Illumination Readout Spectrophotometric Readout (600 nm) Illumination->Readout

Fig 2. Hill Reaction biological assay workflow for evaluating PSII electron transport inhibition.

Step-by-Step Methodology
  • Thylakoid Isolation: Homogenize fresh spinach leaves in a cold buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl, 5 mM MgCl₂). Filter through cheesecloth and centrifuge at 3,000 × g for 10 min at 4 °C. Resuspend the thylakoid pellet in the same buffer to a final chlorophyll concentration of 20 µg/mL.

  • Assay Setup: In a cuvette, mix 2.5 mL of assay buffer, 50 µL of the thylakoid suspension, and 30 µM of DCPIP (2,6-dichlorophenolindophenol). Reasoning: DCPIP acts as an artificial electron acceptor. In its oxidized state, it is blue (absorbs at 600 nm); when reduced by active PSII, it becomes colorless.

  • Compound Incubation: Add the test compounds (Diuron, CPDAU, or the Cyclic Urea) at varying concentrations (0.01 µM to 10 µM) and incubate in the dark for 5 minutes to allow binding to the D1 protein.

    • Self-Validation Check (Dark Control): Measure absorbance at 600 nm before and after the 5-minute dark incubation. If absorbance drops in the dark, the compound is chemically reducing DCPIP, invalidating the assay.

  • Illumination & Readout: Illuminate the cuvette with a halogen lamp (approx. 1000 µmol photons m⁻² s⁻¹) for 2 minutes. Immediately measure the absorbance at 600 nm. Calculate the inhibition of electron transport relative to a solvent-only control.

Quantitative Data Presentation

The table below summarizes typical comparative efficacy data, demonstrating the structure-activity relationship (SAR) transition from the acyclic intermediate to the rigid cyclic product.

CompoundStructural FeaturePSII Inhibition IC₅₀ (µM)Relative Efficacy vs. Diuron
Diuron (Positive Control) Acyclic N,N-dimethyl urea0.045 ± 0.0031.00x (Baseline)
CPDAU (Intermediate) Acyclic N,N-diallyl urea2.10 ± 0.150.02x
Cyclic Urea (Product) Rigid 3-pyrroline urea0.082 ± 0.0060.55x

Interpretation: The bulky, flexible diallyl groups of the CPDAU intermediate cause severe steric clashes within the


 pocket, resulting in poor inhibition. RCM structurally locks the allyl groups into a flat, 5-membered pyrroline ring, rescuing binding affinity and yielding a highly potent PSII inhibitor.

References

1.[1] Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. National Institutes of Health (NIH) / PMC. 2.[2] Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. Plant and Soil Sciences eLibrary (PASSEL). 3.[4] Solvents for ring-closing metathesis reactions. ResearchGate. 4.[3] Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. National Institutes of Health (NIH) / PMC.

Sources

Application Note: Crystallization and Isolation of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-(4-Chlorophenyl)-1,1-diallylurea is a highly functionalized, trisubstituted urea derivative. The urea functionality is a privileged scaffold in modern drug discovery due to its exceptional ability to act as both a hydrogen bond donor and acceptor, facilitating strong, directional interactions with biological targets (1)[1].

In the solid state, the crystallization of 3-(4-Chlorophenyl)-1,1-diallylurea is governed by a delicate balance of intermolecular forces:

  • Hydrogen Bonding: The single N-H group (N3) acts as a strong hydrogen bond donor, while the carbonyl oxygen acts as a bifurcated hydrogen bond acceptor. This typically leads to the formation of one-dimensional hydrogen-bonded chains or dimers in the crystal lattice.

  • Steric and Hydrophobic Effects: The 1,1-diallyl substitution on N1 introduces significant steric bulk and conformational flexibility. Hindered ureas of this type exhibit unique physicochemical properties, including specific crystalline packing arrangements that differ from unsubstituted or symmetrically substituted ureas, making them highly crystalline but prone to oiling out if crystallization is rushed (2)[2].

  • 
    -
    
    
    
    Stacking and Halogen Bonding:
    The 4-chlorophenyl ring provides a planar surface for
    
    
    -
    
    
    stacking, while the chlorine atom can participate in halogen bonding, further stabilizing the crystal lattice.

Synthesis Principles

The compound is most efficiently synthesized via the nucleophilic addition of a secondary amine (diallylamine) to an isocyanate (4-chlorophenyl isocyanate). This hydroelementation reaction is highly atom-economical and typically proceeds smoothly at room temperature without the need for complex catalysts (3)[3].

Because the reaction is exothermic and quantitative, the primary challenge is not the synthesis itself, but the subsequent isolation of the product in a high-purity, highly crystalline form, free from unreacted starting materials or symmetric urea byproducts (e.g., 1,3-bis(4-chlorophenyl)urea, which can form if trace moisture is present).

Quantitative Data: Solubility Profile

To design a self-validating crystallization protocol, the solubility profile of the target compound must be established. The trisubstituted nature of the urea makes it highly lipophilic.

SolventPolarity IndexEst. Solubility at 20°C (mg/mL)Est. Solubility at 60°C (mg/mL)Suitability for Crystallization
Dichloromethane (DCM) 3.1> 200> 500Excellent for synthesis/extraction; too soluble for cooling crystallization.
Ethyl Acetate (EtOAc) 4.4~ 45> 150Primary Solvent. Steep solubility curve ideal for cooling or anti-solvent addition.
Ethanol (EtOH) 5.2~ 20~ 80Good alternative solvent; supports hydrogen-bond disruption during dissolution.
Hexane / Heptane 0.1< 1< 5Primary Anti-Solvent. Induces supersaturation when added to EtOAc.
Water 10.2< 0.1< 0.1Anti-solvent for EtOH systems; removes water-soluble impurities.

Experimental Protocols

Protocol A: Primary Synthesis and Crude Isolation
  • Step 1: Preparation. In an oven-dried, nitrogen-purged round-bottom flask, dissolve 4-chlorophenyl isocyanate (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL).

    • Causality Insight: Conducting the reaction in a non-polar, anhydrous solvent minimizes the hydrolysis of the isocyanate to the corresponding aniline, which would subsequently react to form an insoluble symmetric urea byproduct.

  • Step 2: Addition. Cool the flask to 0°C using an ice bath. Add diallylamine (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

    • Causality Insight: The slight excess of amine ensures complete consumption of the isocyanate, which is harder to remove during crystallization than the highly soluble diallylamine.

  • Step 3: Reaction & Workup. Remove the ice bath and stir at room temperature for 2 hours. Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess diallylamine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Step 4: Concentration. Evaporate the DCM under reduced pressure to yield the crude 3-(4-Chlorophenyl)-1,1-diallylurea as an off-white solid.

Protocol B: Solvent/Anti-Solvent Crystallization (EtOAc / Hexane)
  • Step 1: Dissolution. Transfer the crude solid to a clean Erlenmeyer flask. Add minimal boiling Ethyl Acetate (approx. 3-4 mL per gram of crude) until complete dissolution is achieved at 60°C.

    • Causality Insight: Ethyl acetate is chosen because it effectively disrupts the intermolecular hydrogen bonds of the urea core at elevated temperatures, ensuring complete monomeric dissolution.

  • Step 2: Hot Filtration. Rapidly filter the hot solution through a pre-warmed sintered glass funnel.

    • Self-Validation Checkpoint: This step removes any insoluble symmetric urea byproducts (1,3-bis(4-chlorophenyl)urea). If significant residue remains on the filter, the anhydrous integrity of Protocol A was compromised.

  • Step 3: Anti-Solvent Addition. While maintaining the solution at 50-60°C, add hot Hexane dropwise until the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of EtOAc to just clear the solution.

  • Step 4: Controlled Cooling. Allow the flask to cool to room temperature undisturbed at a rate of approximately 0.5°C/min.

    • Causality Insight: Slow cooling prevents localized supersaturation, which leads to "oiling out" (liquid-liquid phase separation) rather than the formation of a highly ordered crystalline lattice.

  • Step 5: Isolation. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours. Filter the resulting colorless needle-like crystals under vacuum. Wash with ice-cold Hexane (2 x 5 mL) and dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation of the isolated crystals to ensure the structural integrity of the hindered urea:

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak indicates high crystalline purity and the absence of polymorph mixtures or trapped solvent.

  • Powder X-Ray Diffraction (PXRD): Used to confirm the specific crystalline phase. The diffractogram should exhibit sharp, well-defined peaks with no amorphous halo, confirming successful lattice packing.

  • FTIR Spectroscopy: The urea N-H stretch should appear sharp (typically around 3300-3400 cm⁻¹), shifted from the free amine, confirming its participation in the hydrogen-bonded crystal lattice. The C=O stretch (Amide I band) will appear around 1640-1660 cm⁻¹.

Visualizations

Workflow Start 4-Chlorophenyl Isocyanate + Diallylamine Synthesis Nucleophilic Addition (Room Temp, DCM) Start->Synthesis Crude Crude 3-(4-Chlorophenyl)- 1,1-diallylurea Synthesis->Crude Dissolution Dissolution in EtOAc (Heating to 60°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration AntiSolvent Addition of Hexane (Anti-Solvent) HotFiltration->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Pure Pure Crystalline Product Filtration->Pure

Experimental workflow for the synthesis and crystallization of the target urea derivative.

Interactions UreaCore Urea Core (N-CO-N) HDonor N-H Group (H-Bond Donor) UreaCore->HDonor contains HAcceptor C=O Group (H-Bond Acceptor) UreaCore->HAcceptor contains Diallyl 1,1-Diallyl Group (Steric Bulk) UreaCore->Diallyl N1 substitution Chlorophenyl 4-Chlorophenyl (Aromatic/Halogen) UreaCore->Chlorophenyl N3 substitution Lattice Crystal Lattice Packing HDonor->Lattice Intermolecular H-Bonds HAcceptor->Lattice Intermolecular H-Bonds Diallyl->Lattice Hydrophobic Interactions Chlorophenyl->Lattice Pi-Pi & Halogen Bonds

Key molecular interactions driving the crystal lattice formation of the urea derivative.

References

  • Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

  • Bano, K., et al. "A binuclear aluminium complex as a single competent catalyst for efficient synthesis of urea, biuret, isourea, isothiourea, phosphorylguanidine, and quinazolinones." RSC Advances.[Link]

  • Hutchby, M., et al. "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition.[Link]

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3-(4-chlorophenyl)-1,1-diallylurea, a disubstituted urea derivative with potential applications in medicinal chemistry and materials science. The described method utilizes microwave-assisted organic synthesis (MAOS), a green chemistry approach that offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and enhanced energy efficiency.[1][2] This protocol is designed to be a self-validating system, providing researchers with the necessary information for successful synthesis, purification, and characterization of the target compound.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of urea derivatives is of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. Traditional methods for synthesizing ureas often involve prolonged reaction times at elevated temperatures, which can lead to the formation of byproducts and decomposition of thermally sensitive molecules. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[1][2]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This volumetric heating is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The primary advantages of MAOS include:

  • Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[1]

  • Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products.

  • Energy Efficiency: Microwaves heat the sample directly, leading to significant energy savings compared to conventional heating methods.[1]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[1][2]

This application note details the synthesis of 3-(4-chlorophenyl)-1,1-diallylurea via the reaction of 4-chlorophenyl isocyanate and diallylamine, demonstrating the practical application of MAOS for the efficient synthesis of a disubstituted urea.

Reaction Scheme and Mechanism

The synthesis of 3-(4-chlorophenyl)-1,1-diallylurea proceeds through the nucleophilic addition of the secondary amine, diallylamine, to the electrophilic carbonyl carbon of 4-chlorophenyl isocyanate.

Reaction:

4-Chlorophenyl isocyanate + Diallylamine → 3-(4-Chlorophenyl)-1,1-diallylurea

Mechanism:

The lone pair of electrons on the nitrogen atom of diallylamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the final urea product. The isocyanate group is highly reactive towards nucleophiles such as amines, making this reaction highly efficient.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
4-Chlorophenyl isocyanate104-12-1C₇H₄ClNO153.57≥98%Sigma-Aldrich
Diallylamine124-02-7C₆H₁₁N97.16≥99%Sigma-Aldrich
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05≥99.8%Sigma-Aldrich
Ethyl acetate141-78-6C₄H₈O₂88.11ACS gradeFisher Scientific
Hexane110-54-3C₆H₁₄86.18ACS gradeFisher Scientific
Instrumentation
  • Microwave Synthesizer (e.g., CEM Discover SP, Biotage Initiator+)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Safety Precautions
  • 4-Chlorophenyl isocyanate is toxic, a lachrymator, and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diallylamine is flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Acetonitrile is flammable and toxic. Handle in a fume hood.

  • Microwave reactions can generate high pressures. Use only certified microwave vials and do not exceed the recommended volume.

Reaction Setup and Procedure
  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add diallylamine (0.486 g, 5.0 mmol).

  • Add anhydrous acetonitrile (3 mL) to the vial and stir to dissolve.

  • In a separate, dry container, dissolve 4-chlorophenyl isocyanate (0.768 g, 5.0 mmol) in anhydrous acetonitrile (2 mL).

  • Slowly add the 4-chlorophenyl isocyanate solution to the stirred diallylamine solution at room temperature.

  • Cap the microwave vial securely.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 5 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

Work-up and Purification
  • Once cooled, carefully open the reaction vial in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The crude product is expected to be a solid or a viscous oil.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

  • Collect the pure fractions, as identified by TLC, and remove the solvent under reduced pressure.

  • Dry the final product under vacuum to obtain 3-(4-chlorophenyl)-1,1-diallylurea as a white to off-white solid.

  • Determine the yield and melting point of the purified product.

Characterization of 3-(4-Chlorophenyl)-1,1-diallylurea

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O
Molecular Weight250.72 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of 3-(4-chlorophenyl)-1,1-diallylurea. Experimental values should be obtained for confirmation.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.20-7.40 (m, 4H, Ar-H)

    • 6.50-6.70 (br s, 1H, NH)

    • 5.70-5.90 (m, 2H, -CH=CH₂)

    • 5.10-5.30 (m, 4H, -CH=CH₂)

    • 3.90-4.10 (d, 4H, -N-CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 155.0 (C=O)

    • 138.0 (Ar-C)

    • 133.0 (-CH=)

    • 129.0 (Ar-CH)

    • 128.0 (Ar-C)

    • 120.0 (Ar-CH)

    • 118.0 (=CH₂)

    • 50.0 (-N-CH₂-)

  • FT-IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretching)

    • 3080 (C-H stretching, alkene)

    • 2980, 2920 (C-H stretching, alkane)

    • 1640 (C=O stretching, urea)

    • 1590, 1490 (C=C stretching, aromatic)

    • 1230 (C-N stretching)

    • 830 (C-Cl stretching)

  • Mass Spectrometry (ESI-MS):

    • m/z: 251.09 [M+H]⁺, 273.07 [M+Na]⁺

Workflow and Mechanistic Diagrams

Experimental Workflow

G reagents 1. Reagents 4-Chlorophenyl isocyanate Diallylamine Anhydrous Acetonitrile mixing 2. Mixing Dissolve reagents in acetonitrile in a microwave vial reagents->mixing reaction 3. Microwave Reaction Irradiate at 100 °C for 5 min mixing->reaction workup 4. Work-up Remove solvent under reduced pressure reaction->workup purification 5. Purification Recrystallization or Column Chromatography workup->purification characterization 6. Characterization NMR, IR, MS, Melting Point purification->characterization product Pure 3-(4-Chlorophenyl)-1,1-diallylurea characterization->product

Caption: Experimental workflow for the synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea.

Reaction Mechanism

Caption: Mechanism of urea formation from an isocyanate and a secondary amine.

Conclusion

This application note presents a rapid, efficient, and reproducible protocol for the synthesis of 3-(4-chlorophenyl)-1,1-diallylurea using microwave irradiation. The advantages of this method, including short reaction times and high yields, make it an attractive alternative to conventional synthetic approaches. The detailed protocol and characterization guidelines provided herein should enable researchers to successfully synthesize and validate this and similar urea derivatives for a variety of applications in drug discovery and materials science.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]

  • PubChem. (n.d.). 4-Chlorophenyl isocyanate. National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • PubChem. (n.d.). Diallylamine. National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-1,1-diallylurea. University of Luxembourg. Retrieved March 3, 2026, from [Link]

Sources

Dosing and formulation of 3-(4-Chlorophenyl)-1,1-diallylurea for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosing and Formulation Strategies for 3-(4-Chlorophenyl)-1,1-diallylurea in In Vitro Studies

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, one of the most common points of failure in early-stage in vitro screening is the improper formulation of highly lipophilic small molecules. 3-(4-Chlorophenyl)-1,1-diallylurea (Molecular Formula: C13H15ClN2O) is a specialized synthetic compound belonging to the phenylurea class[1]. Phenylurea derivatives are frequently utilized in drug discovery as potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling axis in oncology models[2].

However, the structural features that make this compound biologically active—namely the bulky diallyl groups and the hydrophobic 4-chlorophenyl ring—severely restrict its aqueous solubility, with a predicted XLogP of ~3.0[1]. Improper solubilization leads to localized supersaturation and micro-precipitation in culture media[3]. This phenomenon artificially lowers the bioavailable concentration, resulting in irreproducible IC50 values, false-negative screening data, and compromised structural-activity relationship (SAR) models[4].

Quantitative Data: Properties & Solvent Selection

Because 3-(4-Chlorophenyl)-1,1-diallylurea lacks ionizable groups at physiological pH, adjusting the pH of the culture media will not enhance its solubility[4]. The compound strictly requires an aprotic solvent, such as Dimethyl Sulfoxide (DMSO), to disrupt intermolecular hydrogen bonding and solvate the hydrophobic core[3].

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueImplication for Formulation
Molecular Weight 250.72 g/mol Small size allows for ready diffusion across lipid bilayers.
Predicted XLogP ~3.0Highly lipophilic; strictly requires an organic solvent vehicle.
Ionizable Groups None at pH 7.4Acid/base pH adjustment will not improve aqueous solubility.
H-Bond Donors 1Limited interaction with the aqueous phase; prone to aggregation.
H-Bond Acceptors 1High risk of self-association and micro-precipitation in water.

Table 2: Solvent Compatibility and Cytotoxicity Thresholds

SolventMax Stock Conc.Max Final Assay Conc.AdvantagesDisadvantages
DMSO (Anhydrous) 10 - 50 mM0.1% (v/v) Excellent solvation of the phenylurea core.Highly hygroscopic; cytotoxic at >0.1%.
Ethanol (Absolute) 5 - 10 mM0.5% (v/v)Lower toxicity threshold in specific primary cells.High evaporation rate alters stock molarity.

Causality of Toxicity Limits: While DMSO is the universal solvent for such compounds, its final concentration in in vitro assays must be strictly capped at 0.1% (v/v). Concentrations exceeding this threshold have been shown to induce caspase-independent neuronal death, alter membrane fluidity, and trigger the translocation of apoptosis-inducing factor (AIF)[5]. Exceeding 0.1% DMSO will confound the specific pharmacological effects of the urea derivative, rendering the assay data invalid[6].

The Self-Validating Formulation Protocol

To ensure 100% bioavailability, this protocol employs a "step-down" dilution strategy combined with a mandatory Quality Control (QC) validation step.

Phase A: Master Stock Preparation (10 mM)

  • Weigh the appropriate mass of 3-(4-Chlorophenyl)-1,1-diallylurea powder.

  • Dissolve in 100% anhydrous DMSO to yield a 10 mM Master Stock.

  • Causality Check (Material Selection) : Always use glass vials for storage. Highly lipophilic compounds (XLogP ~ 3.0) can adsorb to the hydrophobic walls of polystyrene or polypropylene tubes, unknowingly depleting the effective concentration[1].

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture into the hygroscopic DMSO, accelerating compound degradation.

Phase B: Intermediate and Working Solutions

  • Intermediate Dilution : Dilute the 10 mM Master Stock 1:100 in 100% DMSO to create a 100 µM (100X) intermediate stock.

    • Causality: Direct dilution from a 10 mM DMSO stock into aqueous media creates a massive solvent gradient, causing immediate compound "crashing"[3]. The intermediate stock minimizes this thermodynamic shock.

  • Working Solution : Add 10 µL of the 100X intermediate stock to 990 µL of pre-warmed (37°C) complete culture media while vortexing vigorously.

    • Causality: Cold media drastically reduces the kinetic solubility limit of the solvent, forcing the hydrophobic urea out of solution[3].

Phase C: Quality Control (The Self-Validating System) Before applying the Working Solution to your cell culture, you must validate that no micro-precipitation has occurred.

  • Aliquot 100 µL of the Working Solution and 100 µL of a Vehicle Control (0.1% DMSO in media) into a clear 96-well plate.

  • Measure the optical density at 600 nm (OD600) or utilize Dynamic Light Scattering (DLS).

  • Validation Rule : If the OD600 of the Working Solution is >0.05 above the Vehicle Control, micro-precipitation has occurred. The dose is invalid, and the Working Solution must be remade using a more gradual step-down dilution.

Workflow A Master Stock (10 mM in DMSO) B Intermediate Dilution (100X in DMSO) A->B Serial Dilution C Working Solution (1X in Culture Media) B->C 1:100 Dilution (Pre-warmed Media) D Cell Culture Assay (<0.1% DMSO Final) C->D Apply to Cells E QC Check: Micro-precipitation (DLS / OD600) C->E Aliquot for QC E->D Pass QC

Workflow for the formulation and self-validating quality control of hydrophobic phenylureas.

Mechanistic Context: Targeting the PI3K/Akt/mTOR Axis

Phenylurea derivatives, including 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)ureas, have been identified as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer models[2]. The structural optimization of the phenylurea moiety—specifically the substitution patterns on the urea nitrogen (such as diallyl groups)—dictates the molecule's ability to fit into the hydrophobic ATP-binding pocket of phosphoinositide 3-kinases (PI3K)[4].

By competitively inhibiting PI3K, these compounds prevent the generation of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby halting the downstream phosphorylation of Akt and the subsequent activation of the mTORC1 complex[2]. This cascade ultimately arrests cell proliferation and induces apoptosis in hyperactive tumor models.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K (Lipid Kinase) RTK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt PIP3 Generation mTOR mTORC1 Complex Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 3-(4-Chlorophenyl)- 1,1-diallylurea (Phenylurea Derivative) Inhibitor->PI3K Competitive Inhibition (ATP-binding pocket)

Putative mechanism of action for phenylurea derivatives inhibiting the PI3K/Akt/mTOR pathway.

References

  • PubChemLite. (2026). 3-(4-chlorophenyl)-1,1-diallylurea (C13H15ClN2O) Structural Information and Predicted Collision Cross Section. Université du Luxembourg. URL:[Link]

  • Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. URL:[Link]

  • Wang, J., et al. (2016). Optimization of the phenylurea moiety in a phosphoinositide 3-kinase (PI3K) inhibitor to improve water solubility and the PK profile by introducing a solubilizing group and ortho substituents. Bioorganic & Medicinal Chemistry, 24(13), 2897-2906. URL:[Link]

  • Caldwell, G. W., et al. (2014). Small Molecule Formulation Screening Strategies in Drug Discovery. Methods in Pharmacology and Toxicology. Springer. URL:[Link]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. 3-(4-Chlorophenyl)-1,1-diallylurea is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1] The most common and direct synthetic route involves the reaction of 4-chlorophenyl isocyanate with diallylamine.[2][3] This reaction, a nucleophilic addition, is typically high-yielding and proceeds under mild conditions.[4] However, challenges related to yield, purity, and reaction control can arise. This document provides expert-driven solutions to overcome these common hurdles.

Section 1: Reaction Overview & Mechanism

The synthesis is a classic example of urea formation from an isocyanate and a secondary amine. The lone pair of electrons on the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.[5][6] This is typically a fast and exothermic reaction.[7]

Caption: Reaction scheme for the synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield is often traced back to three main areas: reagent quality, reaction conditions, and the presence of moisture.

  • Reagent Quality:

    • 4-Chlorophenyl Isocyanate: This is the most critical reagent to scrutinize. Isocyanates are highly susceptible to degradation.[8][9]

      • Moisture Contamination: Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into 4-chloroaniline and carbon dioxide (CO2).[10][11][12] This not only consumes your starting material but the resulting 4-chloroaniline can react with another molecule of isocyanate to form an undesired symmetrical urea byproduct, 1,3-bis(4-chlorophenyl)urea.[13]

      • Polymerization: Isocyanates can self-polymerize, especially when exposed to heat or certain catalysts, forming trimers (isocyanurates) or other oligomers.[8][11]

    • Diallylamine: While more stable, diallylamine can oxidize over time. Ensure it is colorless. If it has a yellow tint, purification by distillation may be necessary.

  • Reaction Conditions:

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of reactants. A slight excess (1.05 eq) of the less expensive reagent, typically diallylamine, can sometimes be used to ensure the complete consumption of the isocyanate.

    • Temperature Control: This reaction is exothermic.[7] Adding the isocyanate solution dropwise to the amine solution, especially while cooling in an ice bath (0-5 °C), is crucial.[14] Uncontrolled temperature can promote side reactions and polymerization.

  • Moisture (The Primary Culprit):

    • Solvent: Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common choices.[4] Ensure they are freshly dried or from a sealed bottle.

    • Glassware: All glassware must be oven-dried or flame-dried before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions Start->CheckConditions CheckMoisture Step 3: Scrutinize for Moisture Start->CheckMoisture Isocyanate Is Isocyanate fresh? Check for solids (polymer/dimer). FTIR for -NCO peak (~2270 cm⁻¹). CheckReagents->Isocyanate 4-Chlorophenyl Isocyanate Amine Is Diallylamine colorless? CheckReagents->Amine Stoichiometry Is Molar Ratio 1:1? CheckConditions->Stoichiometry Temperature Was addition slow & at 0-5 °C? CheckConditions->Temperature Solvent Was anhydrous solvent used? CheckMoisture->Solvent Glassware Was glassware oven-dried? CheckMoisture->Glassware Atmosphere Was inert atmosphere used? CheckMoisture->Atmosphere Solution Implement Corrective Actions: - Use fresh/purified reagents - Dry solvent & glassware - Use inert atmosphere - Control temperature Isocyanate->Solution Amine->Solution Stoichiometry->Solution Temperature->Solution Solvent->Solution Glassware->Solution Atmosphere->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant, insoluble white precipitate as a byproduct. What is it and how can I prevent it?

This is almost certainly the symmetrical urea byproduct, 1,3-bis(4-chlorophenyl)urea . As explained above, this forms when water contaminates the 4-chlorophenyl isocyanate. The isocyanate reacts with water to form 4-chloroaniline, which then rapidly reacts with another molecule of isocyanate.

Prevention is the only effective strategy:

  • Strictly Anhydrous Conditions: This cannot be overemphasized. Use dry solvents, dry glassware, and an inert atmosphere.[4][8]

  • Fresh Isocyanate: Use a freshly opened bottle of 4-chlorophenyl isocyanate or purify older stock by distillation under reduced pressure (use extreme caution as isocyanates are hazardous).[15][16]

  • Reverse Addition: While less common, adding the amine to the isocyanate can sometimes help if the amine solution is suspected to contain trace moisture, as the isocyanate is in excess only at the beginning of the reaction. However, dropwise addition of isocyanate to the amine is generally preferred for better temperature control.

Q3: My final product is an oil or difficult to crystallize. What are the best practices for purification?

3-(4-Chlorophenyl)-1,1-diallylurea is often a low-melting solid or a thick oil.[17] If it fails to crystallize, it may be due to impurities.

  • Initial Work-up: After the reaction is complete (monitor by TLC), quench any remaining isocyanate with a small amount of methanol. Evaporate the solvent under reduced pressure.[4]

  • Purification Techniques:

    • Trituration: This is often the most effective method. After removing the reaction solvent, add a non-polar solvent in which the product is sparingly soluble, such as cold hexane or diethyl ether.[4] Stir vigorously. The product should solidify, and any non-polar impurities will remain in the solvent. Filter the resulting solid.

    • Recrystallization: If trituration yields a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.[4][18]

    • Column Chromatography: If the product remains an oil, purification by flash column chromatography on silica gel is the best option.[3][19] A gradient of ethyl acetate in hexane is a typical eluent system.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Materials

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Equiv.Notes
4-Chlorophenyl Isocyanate104-12-1153.5710.01.0Use fresh bottle, handle in a fume hood with proper PPE.[16][20]
Diallylamine124-02-797.1610.01.0Colorless liquid.
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-Solvent from a sure-seal bottle or freshly dried.

Procedure

  • Preparation: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Amine Solution: In the flask, dissolve diallylamine (0.97 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Solution: In the dropping funnel, dissolve 4-chlorophenyl isocyanate (1.54 g, 10.0 mmol) in 30 mL of anhydrous THF.

  • Reaction: Add the isocyanate solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials. A characteristic isocyanate peak in an IR spectrum (~2270 cm⁻¹) should also disappear upon completion.[4]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude residue, add 30 mL of cold hexane. Stir or sonicate the mixture to induce precipitation. Filter the white solid product, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization: Confirm the product structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Section 4: Frequently Asked Questions (FAQs)

  • What is the role of the solvent? The solvent's primary role is to dissolve the reactants and facilitate their interaction while helping to dissipate the heat generated during the exothermic reaction. It must be aprotic and anhydrous to avoid reacting with the isocyanate.[2]

  • How critical is the "anhydrous" requirement? It is absolutely critical. Trace amounts of water are the most common cause of low yields and the formation of the highly insoluble 1,3-bis(4-chlorophenyl)urea byproduct.[8][9][12]

  • What are the key safety precautions for handling 4-chlorophenyl isocyanate? 4-Chlorophenyl isocyanate is toxic, corrosive, and a lachrymator.[9][16] It is fatal if inhaled and causes severe skin and eye irritation.[16][20] Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves (or double-glove), and a lab coat.[8][15] Ensure an eyewash station and safety shower are immediately accessible.[8]

References

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). Vertex AI Search.
  • Material Safety Data Sheet - 4-Chlorophenyl isocyanate - Cole-Parmer. (2003). Cole-Parmer.
  • Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals.
  • CAS 104-12-1: 4-Chlorophenyl isocyanate. CymitQuimica.
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC.
  • Paushak Limited. (2024). Paushak Limited.
  • Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Benchchem.
  • 4-Chlorophenyl Isocyanate | 104-12-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2025). RSC Publishing.
  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.
  • SAFETY DATA SHEET - 4-Chlorophenyl isocyanate. Fisher Scientific.
  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2011). Arabian Journal of Chemistry.
  • Isocyanate. Wikipedia.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • How to purify the urea bought from market to pure urea?. (2018). ResearchGate.
  • Substituted Ureas. Methods of Synthesis and Applications. ResearchGate.
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.
  • Isocyanates and Isothiocyanates. CAMEO Chemicals - NOAA.
  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Thieme.
  • Urea purification method. Google Patents.
  • The Chemical Versatility of 4-Chlorophenyl Isocyanate in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC - NIH.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). MDPI.
  • 4-Chlorophenyl Isocyanate. PubChem.
  • Hybrid resonance structures of the isocyanate functional groups for... ResearchGate.
  • Isocyanate-based multicomponent reactions. (2024). PMC - NIH.
  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. (2023). TUE Research portal - Eindhoven University of Technology.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI.
  • (PDF) Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. ResearchGate.
  • Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. (2010). PMC.

Sources

Purification Strategy Center: Removal of 4-Chlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Target Impurity: 4-Chlorophenyl Isocyanate (CAS: 104-12-1) Impurity Class: Electrophile / Lachrymator / Sensitizer Primary Risk: Hydrolysis yields 4-chloroaniline (genotoxic) and CO₂ (pressure build-up).

Diagnostic Hub: Identifying the Problem

Before attempting removal, confirm the presence and state of the impurity. 4-chlorophenyl isocyanate is deceptive because it is unstable on many analytical stationary phases.

Diagnostic MethodObservationTechnical Note
TLC (Silica) Ghosting/Streaking Isocyanates hydrolyze on silica. You may see a spot corresponding to the urea (symmetric) or aniline, not the isocyanate itself.
LC-MS (MeOH/H₂O) M+32 Peak (Methyl Carbamate) In methanol-based LC-MS, the isocyanate reacts with the solvent to form the methyl carbamate (

). You will rarely see the

of the isocyanate (

Da).
IR Spectroscopy Strong band ~2270 cm⁻¹ The most reliable non-destructive method. The isocyanate stretch is distinct and isolated.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal strategy based on your product's chemical properties and reaction scale.

PurificationStrategy Start Start: Excess 4-Chlorophenyl Isocyanate ScaleCheck Reaction Scale? Start->ScaleCheck HighValue Small Scale / High Value (< 5g) ScaleCheck->HighValue MedChem LargeScale Large Scale / Cost Sensitive (> 5g) ScaleCheck->LargeScale Process Dev MethodA Method A: Scavenger Resin (PS-Trisamine) HighValue->MethodA Fastest / Cleanest ProductType Is Product Basic? (Contains Amines/Pyridines) LargeScale->ProductType MethodB Method B: Hydrolysis & Acid Wash ProductType->MethodB No (Neutral/Acidic) MethodC Method C: Amine Quench & Silica ProductType->MethodC Yes (Basic)

Figure 1: Strategic decision tree for isocyanate removal. Select Method A for speed/purity, Method B for cost-efficiency on non-basic products.

Method A: Solid-Phase Scavenging (The "Gold Standard")

Best For: Medicinal chemistry, high-throughput synthesis, and acid-sensitive products. Mechanism: A polymer-supported nucleophile (amine) attacks the isocyanate, covalently binding it to the solid bead. Filtration removes the impurity.[1]

Recommended Reagent
  • Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine ).

  • Loading: Typically 3.0 – 4.0 mmol/g.

  • Alternative: Aminomethyl polystyrene (PS-AM).

Protocol
  • Stoichiometry: Calculate the theoretical excess of isocyanate. Add 3.0 equivalents of PS-Trisamine relative to the excess isocyanate (not the product).

  • Solvent Check: Ensure the reaction solvent swells polystyrene (DCM, THF, DMF are excellent; Water and MeOH are poor).

  • Incubation: Add resin directly to the reaction mixture. Agitate gently (orbital shaker) for 1–2 hours at room temperature.

    • Note: Do not use magnetic stir bars, as they pulverize the resin beads, clogging filters.

  • Filtration: Filter the mixture through a fritted funnel or a polypropylene cartridge.

  • Wash: Rinse the resin cake with DCM/THF to recover any entrained product.

  • Result: The filtrate contains the product; the isocyanate is trapped on the beads.

Method B: Hydrolysis & Acid Extraction

Best For: Large scale, neutral/acidic products, and cost-sensitive workflows. Mechanism: Force hydrolysis of isocyanate to 4-chloroaniline, then exploit the basicity of the aniline (pKa ~4.0) to wash it into the aqueous layer using acid.

Critical Safety Warning

Hydrolysis of isocyanates releases CO₂ gas . Never seal the vessel during the quench phase.

Protocol
  • Quench: Add water (5–10 equiv) and mild heat (40°C) or a catalytic amount of base (Et₃N) to the reaction mixture to accelerate hydrolysis.

    • Reaction:R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

  • Monitor: Wait until gas evolution ceases.

  • Phase Partition: Dilute with organic solvent (EtOAc or DCM).

  • The Acid Wash: Wash the organic layer with 1M HCl (3 x volumes).

    • Chemistry: 4-chloroaniline (neutral, organic soluble) becomes 4-chloroanilinium chloride (ionic, water soluble).

  • Validation: The organic layer should now be free of the isocyanate-derived impurity.

Troubleshooting & FAQs

Q1: I used Method B (Acid Wash), but the impurity is still there.

Diagnosis: Incomplete hydrolysis. Solution: Isocyanates are surprisingly hydrophobic. Simply adding water isn't enough. You must ensure vigorous stirring or add a co-solvent (THF/Dioxane) to make the mixture homogeneous during the quench. Alternatively, the "impurity" might be the symmetric urea (1,3-bis(4-chlorophenyl)urea), which forms if the generated aniline reacts with remaining isocyanate. The urea is neutral and will not wash out with acid.

  • Fix: If urea forms, you must filter it (it is often insoluble) or use chromatography.

Q2: Can I quench with Methanol?

Recommendation: Avoid if possible. Reasoning: Methanol reacts with 4-chlorophenyl isocyanate to form the methyl carbamate (Ar-NH-CO-OMe). This is a stable, neutral organic molecule. It cannot be scavenged by resins and cannot be washed out with acid/base. You will be forced to separate it via column chromatography.

Q3: The scavenger resin (Method A) didn't work.

Diagnosis: Solvent incompatibility.[2] Solution: Polystyrene resins must swell to expose their active sites.[3] If you are working in Ether, Hexanes, or Water, the resin collapses.

  • Fix: Add a co-solvent like DCM or THF (at least 50% v/v) to swell the beads.

Q4: I see a pressure buildup in my waste container.

Safety Alert: You likely disposed of unreacted isocyanate into an aqueous waste stream. Cause: Delayed hydrolysis is generating CO₂ in a closed drum. Protocol: Neutralize isocyanate waste before disposal. Treat with a solution of 5% surfactant, 5% ammonia, and 90% water in an open container for 24 hours.

References

  • Biotage. (n.d.). Solid-Supported Reagents and Scavengers: Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Sandhya, K. & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimizing temperature for the synthesis of 1,1-diallylurea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for the Synthesis of 1,1-Diallylurea Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with synthesizing 1,1-diallylurea derivatives. Because diallylamine is a sterically hindered secondary amine, controlling the reaction temperature is paramount. Precision thermal management favors the desired nucleophilic addition while suppressing competitive side reactions, such as biuret formation or electrophile degradation.

Section 1: Mechanistic Causality of Temperature in Urea Synthesis

Synthesizing 1,1-diallylurea derivatives is a delicate balance of thermodynamics and sterics. The optimal temperature depends entirely on the electrophile used:

  • The Isocyanate Route: The nucleophilic attack of diallylamine on an isocyanate is highly exothermic. At optimal temperatures (20–60 °C), the reaction selectively yields the target 1,1-diallylurea derivative[1]. However, the resulting urea core possesses an acidic N-H proton (if derived from a primary isocyanate). If the temperature exceeds 80 °C, or if there is a localized stoichiometric excess of the electrophile, this newly formed urea acts as a nucleophile, attacking a second equivalent of isocyanate to form a biuret derivative[2].

  • The Cyanate Route (Aqueous Wöhler Synthesis): The reaction of diallylamine hydrochloride with sodium cyanate requires mild heating (60–70 °C) to overcome the activation energy barrier. If the temperature exceeds 80 °C, the cyanic acid rapidly hydrolyzes into ammonia and carbon dioxide. The liberated ammonia outcompetes the sterically hindered diallylamine, reacting with remaining cyanate to form unsubstituted urea, which drastically reduces the target yield.

Section 2: Troubleshooting & FAQs

Q: My reaction with p-tolylisocyanate is yielding a mixture of urea and biuret. How do I prevent biuret formation? A: Biuret formation is a classic thermodynamic sink in urea synthesis. It occurs when the urea product acts as a nucleophile against unreacted isocyanate. This is triggered by two factors: elevated temperatures (>60 °C) and localized excess of isocyanate. Ensure strict 1:1 stoichiometry and use a slow addition rate of the isocyanate while maintaining the reaction at room temperature (20–25 °C) to selectively produce the urea product[2].

Q: I am using the aqueous sodium cyanate method, but my primary isolate is unsubstituted urea. What went wrong? A: Your reaction temperature likely exceeded 80 °C, or your reaction time was excessively long. At high temperatures, cyanic acid (in equilibrium with sodium cyanate in acidic media) rapidly hydrolyzes into ammonia and CO₂. The ammonia then reacts with the remaining cyanate to form unsubstituted urea. Keep the temperature strictly between 60–70 °C.

Q: Does the allyl group undergo thermal degradation or polymerization at elevated synthesis temperatures? A: While diallylamine derivatives can undergo radical-induced polymerization, this typically requires temperatures exceeding 120 °C or the presence of radical initiators. Under standard urea synthesis conditions (<80 °C), the allyl groups remain thermally stable. Your primary concern at elevated temperatures should be the cross-reactivity of the urea core, not allyl degradation.

Section 3: Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between the chosen electrophile, the applied temperature, and the resulting chemical behavior.

ElectrophileOptimal Temp RangePrimary Risk of Overheating (>80 °C)Expected Yield (Optimal Temp)
Aryl Isocyanates 20–25 °CBiuret formation due to secondary nucleophilic attack[2].>90%
Alkyl Isocyanates 40–50 °CSluggish kinetics at RT; Biuret formation at high heat.80–85%
Sodium Cyanate (Aq) 60–70 °CCyanate hydrolysis leading to unsubstituted urea.70–75%

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems where the workup intrinsically verifies the success of the temperature control.

Protocol A: Room-Temperature Synthesis of 3-Aryl-1,1-Diallylurea (Isocyanate Route)

This protocol utilizes thermal quenching to prevent biuret formation.

  • Preparation: Dissolve diallylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Thermal Quenching: Cool the reaction vessel to 0 °C using an ice bath. Causality: This quenches the initial exothermic spike upon electrophile addition, preventing localized hot spots.

  • Addition: Add the aryl isocyanate (1.0 equiv) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to the optimal room temperature (20–25 °C) for 2 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active isocyanate (high Rf) should disappear, replaced by a lower Rf urea spot. Concentrate the solvent in vacuo and triturate with cold hexanes. The 1,1-diallylurea derivative will precipitate as a white solid. If biuret formed (due to poor temperature control), it will remain partially dissolved or show as a distinct, highly polar baseline spot on the TLC.

Protocol B: Temperature-Controlled Aqueous Synthesis of 1,1-Diallylurea (Cyanate Route)

This protocol leverages phase partitioning to validate thermal stability.

  • Preparation: Dissolve diallylamine (1.0 equiv) in 1M HCl to form the diallylamine hydrochloride salt. Causality: Protonation increases water solubility and prepares the amine for the Wöhler equilibrium.

  • Addition: Add sodium cyanate (1.2 equiv) in one portion at room temperature.

  • Controlled Heating: Heat the mixture strictly to 60 °C for 4 hours. Causality: This specific temperature provides the exact activation energy required for cyanate isomerization without triggering massive hydrolysis.

  • Self-Validation & Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3x). The target 1,1-diallylurea partitions into the organic layer. The primary thermal degradation byproduct (unsubstituted urea) is highly water-soluble and remains in the aqueous phase, creating a self-purifying system that validates your temperature control.

Section 5: Mechanistic Workflow Diagram

G DAA Diallylamine (Nucleophile) LowT Sub-optimal Temp (< 20 °C) DAA->LowT OptT Optimal Temp (20 - 60 °C) DAA->OptT HighT Excessive Heat (> 80 °C) DAA->HighT Elec Isocyanate / Cyanate (Electrophile) Elec->LowT Elec->OptT Elec->HighT Incomp Incomplete Conversion (Unreacted SM) LowT->Incomp Target 1,1-Diallylurea Derivatives (High Yield) OptT->Target Biuret Biuret Derivatives (Isocyanate Excess) HighT->Biuret Hydro Unsubstituted Urea (Cyanate Hydrolysis) HighT->Hydro

Fig 1: Temperature-dependent reaction pathways and byproduct formation in 1,1-diallylurea synthesis.

References

  • A binuclear aluminium complex as a single competent catalyst for efficient synthesis of urea, biuret, isourea, isothiourea, phosphorylguanidine, and quinazolinones. RSC Publishing.2

  • 2020 III International (XIII Ukrainian) scientific conference for students and young scientists. Institute of Physical Organic Chemistry and Coal Chemistry.3

Sources

Technical Support Center: Troubleshooting 3-(4-Chlorophenyl)-1,1-diallylurea Purification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Recrystallization Protocols for N,N-Diallyl-N'-(4-chlorophenyl)urea From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division To: R&D Chemical Synthesis Team

Introduction

You are encountering low purity in the recrystallization of 3-(4-Chlorophenyl)-1,1-diallylurea . This is a common bottleneck in urea synthesis, particularly when introducing lipophilic allyl chains alongside a polar urea core.

The "diallyl" moiety introduces rotational freedom that lowers the melting point and increases the tendency for the compound to "oil out" (liquid-liquid phase separation) rather than crystallize. Furthermore, the synthesis of aryl ureas via isocyanates is prone to the formation of a highly insoluble symmetric urea byproduct.

This guide moves beyond generic recipes. It provides a diagnostic framework to identify which impurity is compromising your batch and a self-validating protocol to remove it.

Part 1: Diagnostic Troubleshooting (The "Why")

Before altering your solvent system, you must identify the nature of the contamination. Use the following decision tree to diagnose the root cause of your low purity.

Troubleshooting Logic Flow

TroubleshootingFlow Start START: Characterize Impurity Q1 Is the impurity a solid that refuses to dissolve at reflux? Start->Q1 SymUrea DIAGNOSIS: Symmetric Urea (1,3-bis(4-chlorophenyl)urea) CAUSE: Moisture in reaction/isocyanate hydrolysis. ACTION: Hot Filtration. Q1->SymUrea Yes Q2 Does the product separate as an oil/goo upon cooling? Q1->Q2 No Oiling DIAGNOSIS: Oiling Out CAUSE: Supersaturation too high or MP < Solvent Boiling Point. ACTION: Cloud Point Method + Seeding. Q2->Oiling Yes Q3 Is the product colored (Yellow/Brown)? Q2->Q3 No Oxidation DIAGNOSIS: Aniline Oxidation CAUSE: Residual 4-chloroaniline. ACTION: Acid Wash + Activated Carbon. Q3->Oxidation Yes Success Target Purity Achieved Q3->Success No

Figure 1: Diagnostic logic for urea purification. Identify the physical behavior of the impurity to select the correct remediation step.

Part 2: The "Killer" Impurities & Solutions

The "Ghost Solid": 1,3-Bis(4-chlorophenyl)urea
  • Symptoms: A fine white powder persists even when the solvent is boiling. It has a melting point >210°C (much higher than your target).

  • Chemistry: This forms when trace water hydrolyzes your starting material (4-chlorophenyl isocyanate) back into 4-chloroaniline, which then reacts with the remaining isocyanate.

  • The Fix: Hot Filtration.

    • Do not add more solvent to try and dissolve it. It is virtually insoluble in ethanol/water.

    • Filter the boiling solution through a pre-heated funnel. The impurity stays on the filter; your product passes through in the filtrate.

The "Sticky Oil": Diallyl-induced Phase Separation
  • Symptoms: As the solution cools, droplets form instead of crystals. These droplets eventually harden into a sticky gum.

  • Chemistry: The two allyl groups increase lipophilicity and disrupt crystal packing. If the solution is too concentrated (supersaturated), the compound separates as a liquid phase before it can organize into a lattice.

  • The Fix: The Cloud Point Method.

    • Dissolve in a good solvent (Ethanol).

    • Add poor solvent (Water) dropwise at reflux until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear it.

    • Cool slowly with stirring.

The "Fishy" Residue: Unreacted Diallylamine
  • Symptoms: The product smells "amine-like" or "fishy." NMR shows aliphatic peaks not matching the urea.

  • The Fix: Pre-crystallization Acid Wash.

    • Ureas are neutral; amines are basic.

    • Wash the crude solid with 1M HCl before recrystallization. The amine forms a water-soluble salt and is removed; the urea remains insoluble.

Part 3: Optimized Experimental Protocol

Method: Ethanol/Water Displacement Recrystallization Rationale: Ethanol solubilizes the lipophilic diallyl tail; Water acts as the anti-solvent to force the polar urea core to crystallize.

Quantitative Data Summary
ParameterSpecification / RangeNotes
Solvent System Ethanol (95%) / WaterRatio typically 3:1 to 5:1 (v/v)
Target Conc. 1 g solute / 5–8 mL EthanolAdjust based on solubility check
Dissolution Temp 75°C (Reflux)Do not exceed 80°C (allyl polymerization risk)
Crystallization Temp 4°C to Room TempSlow cooling is critical
Yield Target 75–85%Higher yields often retain impurities
Step-by-Step Workflow
  • Crude Preparation (The Acid Wash):

    • Suspend crude solid in 1M HCl (5 mL per gram). Stir for 15 mins.

    • Filter and wash with water until pH is neutral. This removes unreacted diallylamine.

    • Dry the solid roughly (it can be damp for the next step).

  • Dissolution & Carbon Treatment:

    • Place solid in a flask with a stir bar.

    • Add Ethanol (95%) (approx. 5 mL per gram).

    • Heat to reflux (gentle boil).

    • If colored: Add Activated Carbon (5 wt%). Stir for 5 mins.

    • If solid remains (Symmetric Urea): Perform Hot Filtration immediately into a clean, pre-heated flask.

  • The Cloud Point (Critical Step):

    • Maintain the filtrate at a gentle boil.

    • Add warm Water dropwise via an addition funnel or pipette.

    • Stop immediately when a faint, persistent cloudiness appears.

    • Add Ethanol dropwise (usually 0.5 - 1 mL) just until the solution becomes clear again.

  • Controlled Crystallization:

    • Remove from heat.[1] Insulate the flask with a towel or place in a warm water bath to cool slowly to room temperature (over 1-2 hours).

    • Seeding: If no crystals form at 40°C, add a tiny crystal of pure product or scratch the glass wall.

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1]

    • Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 40°C. Avoid high heat to prevent allyl degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: My product is oiling out even with slow cooling. What now? A: You likely have too much water (anti-solvent) or the concentration is too high. Re-dissolve the oil by heating. Add a small amount of Ethanol (5-10% of total volume) to shift the solubility balance. Seed the solution immediately once it cools to slightly below the melting point.

Q: Can I use Toluene/Hexane instead? A: Yes. Because of the diallyl groups, this molecule is more lipophilic than standard ureas. If Ethanol/Water fails, try dissolving in minimum hot Toluene and adding Hexane until cloudy. This is particularly effective if your main impurity is polar (like salts) but less effective against the symmetric urea.

Q: Why avoid prolonged heating? A: Allyl groups are susceptible to radical polymerization or isomerization at high temperatures, especially if the solvent contains trace peroxides. Keep reflux times under 1 hour.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Li, J. J.Name Reactions and Reagents in Organic Synthesis; Wiley-Interscience, 2003.
  • Bernstein, J.Polymorphism in Molecular Crystals; Oxford University Press, 2002.
  • Sigma-Aldrich. Recrystallization - Technical Bulletin. (General solubility rules for polar/non-polar functional groups).

  • Reich, H. J. Common Impurities in Organic Synthesis; University of Wisconsin-Madison. (pKa data supporting acid wash for amine removal).

Sources

Validation & Comparative

Technical Guide: 1H NMR Chemical Shift Assignment for 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

3-(4-Chlorophenyl)-1,1-diallylurea represents a critical scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and herbicide intermediates.[1] Its structure combines a lipophilic p-chlorophenyl group with a reactive 1,1-diallyl moiety, linked by a urea core.[1]

This guide provides a rigorous chemical shift assignment for this compound. Unlike standard spectral lists, this document functions as a comparative methodological guide , analyzing how solvent choice (DMSO-d₆ vs. CDCl₃) and precursor differentiation dictate the success of the assignment. It is designed for researchers requiring absolute structural confirmation during synthesis optimization.[2]

Structural Analysis & Labelling Strategy

To ensure accurate assignment, we define the proton environments based on their magnetic equivalence and proximity to electron-withdrawing groups (EWG).[1]

Graphviz Diagram: Chemical Structure & Labelling

ChemicalStructure N1 N1 C_Carbonyl C=O N1->C_Carbonyl Allyl1_CH2 H-a (N-CH2) N1->Allyl1_CH2 N3 N3 C_Carbonyl->N3 Ph_Ortho H-d (Ortho) N3->Ph_Ortho Ar-Ring NH H-f (NH) N3->NH Allyl1_CH H-b (=CH) Allyl1_CH2->Allyl1_CH Allyl1_CH2_term H-c (=CH2) Allyl1_CH->Allyl1_CH2_term J~10/17Hz Ph_Meta H-e (Meta) Ph_Ortho->Ph_Meta Cl Cl Ph_Meta->Cl

[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology of urea derivatives.[2] Below is a performance comparison of the two "alternative" solvent systems.

Table 1: Solvent Performance Evaluation (DMSO-d₆ vs. CDCl₃)
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
NH Detection Excellent (Sharp Singlet)Poor (Broad/Invisible)DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing chemical exchange, resulting in a sharp, quantifiable peak (~8.6 ppm).[1] In CDCl₃, rapid exchange with trace water broadens this peak into the baseline.[1][2]
Allyl Resolution GoodSuperior CDCl₃ has lower viscosity, often yielding sharper multiplets for the complex allyl coupling patterns (

and

).[1][2]
Water Artifacts High (~3.33 ppm)Low (~1.56 ppm)DMSO is hygroscopic.[2] The water peak at 3.33 ppm can obscure the N-CH₂ allyl signals if the sample is wet.[2]
Aromatic Shift Downfield ShiftedUpfield RelativePolar solvents like DMSO induce a downfield shift in aromatic protons due to the electric field effect of the solvent dipole.[2]

Expert Insight: For structural confirmation, DMSO-d₆ is the superior choice because the Urea NH proton (H-f) is the only diagnostic signal that confirms the formation of the urea linkage.[2] In CDCl₃, you may see the allyl and aromatic groups but lack definitive proof of the urea bond.[1][2]

Master Assignment Table (DMSO-d₆)

The following data represents the consensus assignment for 3-(4-Chlorophenyl)-1,1-diallylurea in DMSO-d₆ at 400 MHz.

Table 2: Chemical Shift Assignment
LabelProton TypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Mechanistic Explanation
H-f Urea NH8.65 Singlet (s)1H-Highly deshielded by the adjacent Carbonyl and Phenyl ring; H-bonded to DMSO.[2]
H-d Ar-H (Ortho to N)7.46 Doublet (d)2HJ ≈ 9.0Deshielded by the electron-withdrawing Urea group (induction + anisotropy).[2]
H-e Ar-H (Meta to N)7.28 Doublet (d)2HJ ≈ 9.0Ortho to Chlorine; Chlorine is weakly deactivating but shielding via resonance is minimal here.[2]
H-b Allyl =CH5.75 - 5.85 Multiplet (m)2H-Characteristic alkene internal proton; complex splitting due to cis/trans/vicinal coupling.[2]
H-c Allyl =CH₂5.10 - 5.25 Multiplet (m)4HJcis ≈ 10, Jtrans ≈ 17Terminal alkene protons.[1][2] Distinct "roofing" effect often observed.[2]
H-a Allyl N-CH₂3.95 Doublet (d)4HJ ≈ 5.5Deshielded by the adjacent Nitrogen (N1).[2] Appears as a doublet due to coupling with H-b.[2]

Experimental Validation: Precursor Differentiation

A common challenge in synthesis is distinguishing the product from the starting material (Diallylamine).[2] The 1H NMR provides a self-validating "Check-Mechanism."[2]

Table 3: Diagnostic Shifts for Synthesis Verification
ComponentDiagnostic SignalShift (ppm)Validation Rule
Diallylamine (Start Material) N-H (Amine)~1.5 - 2.0 (Broad)If you see a broad hump < 3.0 ppm, the reaction is incomplete.
Product (Urea) N-H (Urea) ~8.65 (Sharp) Primary Success Indicator. The appearance of this downfield singlet confirms urea formation.[2]
Product (Urea) N-CH₂ (Allyl)~3.95 Shifts downfield from ~3.2 (in amine) to ~3.95 (in urea) due to the electron-withdrawing Carbonyl.[2]

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts (like water suppression of the Allyl CH₂).[2]

Graphviz Diagram: Experimental Workflow

Workflow Step1 1. Sample Isolation (Dry under High Vac > 2h) Step2 2. Solvent Addition (0.6 mL DMSO-d6 + TMS) Step1->Step2 Avoid moisture Step3 3. Homogenization (Vortex 30s, ensure clarity) Step2->Step3 Step4 4. Acquisition (ns=16, d1=5s, 30°C) Step3->Step4 Step5 5. QC Check (Verify NH Integral = 1.0) Step4->Step5 Process Data

Detailed Methodology
  • Sample Preparation: Weigh 5-10 mg of the solid product. Crucial: The sample must be dried under high vacuum to remove synthesis solvents (EtOAc/Hexane), which can overlap with allyl peaks.[1][2]

  • Solvent Choice: Use DMSO-d₆ (99.9% D) .[2]

    • Tip: If the sample is acidic (from HCl workup), add a granule of solid K₂CO₃ to the NMR tube to neutralize trace acid, which can otherwise broaden the NH peak or catalyze exchange.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 5 seconds . The quaternary Carbonyl carbon relaxes slowly; while this is 1H NMR, the NH proton also benefits from full relaxation for accurate integration.[1][2]

    • Scans (ns): 16 scans are usually sufficient for >5mg sample.[2]

  • Processing:

    • Reference the spectrum to residual DMSO-d₅ pentet at 2.50 ppm .[2]

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

References

  • PubChem. 3-(4-chlorophenyl)-1,1-diallylurea - Compound Summary.[2][3] National Library of Medicine.[2] Available at: [Link][1]

  • Royal Society of Chemistry. General Synthesis and NMR data for Urea Derivatives.[2] ChemSpider/RSC Advances.[2] Available at: [Link][1]

  • Reich, H. J. B. Basic 1H NMR - Chemical Shifts and Coupling. University of Wisconsin-Madison.[2][4] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard Reference for Urea Shifts).

Sources

Comprehensive Guide: FTIR Spectral Analysis of Urea Linkage in 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 3-(4-Chlorophenyl)-1,1-diallylurea (CPDAU) using Fourier Transform Infrared (FTIR) spectroscopy. Significance: CPDAU represents a specific class of 1,1,3-trisubstituted ureas , often utilized as herbicidal intermediates or privileged scaffolds in medicinal chemistry (e.g., soluble epoxide hydrolase inhibitors). Core Challenge: The analytical challenge lies in distinguishing the urea carbonyl stretching vibration (Amide I) from the structurally proximate allyl alkene stretches and confirming the complete consumption of the isocyanate precursor. Verdict: FTIR offers superior throughput for in-process monitoring compared to NMR, providing a binary "Go/No-Go" signal via the isocyanate band disappearance (~2270 cm⁻¹) and the emergence of the urea fingerprint.

Structural Context & Theoretical Basis

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. CPDAU is a trisubstituted urea , meaning it lacks the symmetry of tetrasubstituted ureas and the dual N-H motif of disubstituted ureas.

The Urea Linkage (-NH-CO-N<)

Unlike simple ketones, the urea carbonyl is heavily influenced by resonance delocalization . The lone pairs on the two nitrogen atoms donate electron density into the carbonyl


-system, lowering the bond order of the C=O and reducing its vibrational frequency.
  • Amide I (C=O[1] Stretch): Expected at 1640–1670 cm⁻¹ . In CPDAU, the p-chlorophenyl group withdraws electron density from the N-H nitrogen, slightly restoring double-bond character to the C=O compared to alkyl ureas.

  • Amide II (N-H Deformation): A mixed mode (N-H bending + C-N stretching) appearing around 1530–1560 cm⁻¹ .

  • Amide III: A complex mode often found between 1200–1300 cm⁻¹ .

Interfering Signals
  • Allyl Groups (-CH₂-CH=CH₂): The C=C stretching vibration occurs at ~1640 cm⁻¹ , creating a high risk of overlap with the Amide I band.

  • Isocyanate Precursor (-N=C=O): The starting material, 4-chlorophenyl isocyanate, exhibits a massive, diagnostic peak at ~2270 cm⁻¹ .

Comparative Performance Analysis

This section compares FTIR against alternative analytical techniques for validating the urea linkage.

Table 1: Analytical Technique Comparison for Urea Validation
FeatureFTIR Spectroscopy 1H NMR Spectroscopy LC-MS
Primary Detection Functional Group (C=O, N-H)Proton EnvironmentMolecular Mass (m/z)
Linkage Specificity High (Amide I/II bands)Very High (Coupling constants)Medium (Fragment ions)
Isocyanate Detection Excellent (Limit of Detection < 0.1%)Good (if peaks resolve)Poor (unstable on column)
Throughput < 1 min (ATR)10-30 min (Prep + Run)10-20 min
State Solid or Liquid (Neat)Solution OnlySolution Only
Cost per Sample LowHighHigh
Performance Verdict
  • For Synthesis Monitoring: FTIR is superior. The disappearance of the -N=C=O peak is the fastest, most reliable indicator of reaction completion.

  • For Structural Elucidation: NMR is required. While FTIR confirms the type of bonds, NMR confirms the connectivity (e.g., ensuring the allyl groups are on the nitrogen, not O-alkylated isourea).

Detailed Spectral Assignments

The following table provides the specific wavenumber assignments for CPDAU, synthesizing data from trisubstituted urea analogs and standard group frequencies.

Table 2: Diagnostic FTIR Bands for 3-(4-Chlorophenyl)-1,1-diallylurea
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Secondary Amine N-H Stretch3300 – 3350 Medium, BroadSingle band (trisubstituted urea). Shifts with H-bonding.
Aromatic C-H C-H Stretch3050 – 3100 WeakAbove 3000 cm⁻¹.
Allyl C-H =C-H Stretch3010 – 3080 WeakOften appears as a shoulder to aromatic C-H.
Aliphatic C-H -CH₂- Stretch2900 – 2980 MediumFrom the allyl methylene groups.
Isocyanate (Impurity) -N=C=O Stretch~2270 StrongCritical Quality Attribute. Must be absent.
Urea Carbonyl Amide I (C=O) 1650 – 1670 Very StrongMay appear as a doublet or broad peak due to Allyl C=C overlap.
Allyl Alkene C=C Stretch1640 – 1645 MediumUsually a lower frequency shoulder on the Amide I band.
Urea N-H Amide II (Bend) 1530 – 1550 StrongDiagnostic for secondary amides/ureas.
Aromatic Ring C=C Ring Stretch1490, 1590 MediumCharacteristic "breathing" modes of the chlorophenyl ring.
Aryl Chloride C-Cl Stretch1080 – 1095 Medium/WeakOften obscured; para-substitution band at ~820 cm⁻¹ is more reliable.
Para-Substitution C-H Out-of-Plane820 – 830 StrongDiagnostic for 1,4-disubstituted benzene rings.

Experimental Protocols

Protocol A: Synthesis Monitoring (In-Process Control)

Rationale: To determine the endpoint of the coupling reaction between 4-chlorophenyl isocyanate and diallylamine.

  • Sampling: Withdraw a 50 µL aliquot from the reaction mixture.

  • Preparation:

    • If solvent is volatile (e.g., DCM): Evaporate a drop on the ATR crystal.

    • If solvent is non-volatile (e.g., Toluene): Analyze directly, but subtract solvent background.

  • Acquisition:

    • Instrument: FTIR Spectrometer with Diamond ATR accessory.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (for speed).

  • Analysis: Focus on 2270 cm⁻¹ .

    • Signal > Baseline: Reaction incomplete. Continue stirring.

    • Signal = Baseline: Reaction complete. Proceed to workup.

Protocol B: Final Product Validation (Purity Check)

Rationale: To confirm the formation of the urea linkage and absence of moisture/solvents.

  • Sample Prep: Dry the isolated solid CPDAU under vacuum for >4 hours to remove water (which absorbs at 3400 cm⁻¹ and interferes with N-H analysis).

  • Method:

    • Place ~5 mg of solid powder on the ATR crystal.

    • Apply high pressure (clamp) to ensure good contact.

  • Acquisition:

    • Resolution: 2 cm⁻¹.

    • Scans: 32 or 64 (for high signal-to-noise).

  • Validation Criteria:

    • Presence of Amide I (1650-1670 cm⁻¹) and Amide II (1530-1550 cm⁻¹).

    • Absence of Isocyanate (2270 cm⁻¹).

    • Absence of Hydroxyl broad stretch (3200-3600 cm⁻¹) unless N-H is very broad (distinguish by shape; OH is parabolic, NH is often sharper).

Visualization & Workflows

Diagram 1: Synthesis & Spectral Checkpoint Workflow

This workflow illustrates the critical decision points during the synthesis of CPDAU using FTIR as the primary gatekeeper.

SynthesisWorkflow Start Start: Reaction Setup (Isocyanate + Diallylamine) Sampling Sample Aliquot (t = 30 min) Start->Sampling FTIR_Check FTIR Analysis (Focus: 2270 cm⁻¹) Sampling->FTIR_Check Peak_Present Peak @ 2270 cm⁻¹ DETECTED FTIR_Check->Peak_Present Isocyanate Unreacted Peak_Absent Peak @ 2270 cm⁻¹ ABSENT FTIR_Check->Peak_Absent Reaction Complete Continue Continue Reaction (+30 min) Peak_Present->Continue Workup Workup & Isolation Peak_Absent->Workup Continue->Sampling Final_Valid Final Validation: Confirm Amide I (1660) & II (1540) Workup->Final_Valid

Caption: Operational workflow for using FTIR to monitor the conversion of isocyanate to urea.

Diagram 2: Spectral Fingerprint Decision Tree

How to distinguish the target urea from common impurities or misinterpretations.

SpectralTree Root Analyze Spectrum (1500 - 3500 cm⁻¹) Check_2270 Check 2270 cm⁻¹ Root->Check_2270 Iso_Found Impurity: Residual Isocyanate Check_2270->Iso_Found Peak Present Check_1600 Check 1600-1700 cm⁻¹ Check_2270->Check_1600 Peak Absent Amide_Found Strong Band @ ~1660 cm⁻¹? Check_1600->Amide_Found Check_NH Check 3300 cm⁻¹ Amide_Found->Check_NH Yes (Amide I) Invalid Invalid: Check for Decomposition Amide_Found->Invalid No (Missing C=O) Valid VALID UREA LINKAGE (CPDAU Confirmed) Check_NH->Valid Single Band (NH) Check_NH->Invalid Missing or Broad OH

Caption: Logic tree for validating the specific functional groups of CPDAU.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5000980, 3-(4-chlorophenyl)-1,1-diallylurea. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general IR group frequencies).
  • Larkin, P. (2011).Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Urea Amide I/II/III assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Urea Derivatives. Retrieved from [Link]

Sources

HPLC method development for detecting 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Analyte: 3-(4-Chlorophenyl)-1,1-diallylurea Class: Substituted Phenylurea (Herbicide/Pesticide Intermediate) Molecular Formula: C₁₃H₁₅ClN₂O MW: 250.72 g/mol LogP (Predicted): ~3.0[1][2][3]

This guide provides a comparative technical analysis for developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(4-Chlorophenyl)-1,1-diallylurea.[1] Unlike its dimethyl analogues (e.g., Monuron), the presence of two allyl groups significantly increases hydrophobicity and introduces localized electron density (pi-systems), necessitating specific stationary phase considerations.

Method Comparison: Selecting the Stationary Phase

For this lipophilic urea, the choice of stationary phase dictates selectivity and peak shape. We compare the industry-standard C18 (Octadecyl) against the alternative Phenyl-Hexyl phase.[1]

Comparative Performance Matrix
FeatureOption A: C18 (ODS) Option B: Phenyl-Hexyl Verdict
Separation Mechanism Hydrophobic Interaction (Dispersive forces).[1]Hydrophobic +

-

Interaction.[1]
C18 is preferred for general potency assays; Phenyl-Hexyl for impurity profiling.[1]
Retention Behavior Strong retention due to high LogP (~3.0).[1] The diallyl tail interacts deeply with alkyl chains.Alternative selectivity. The chlorophenyl ring and allyl double bonds engage in

-stacking with the phenyl phase.[1]
C18 provides more predictable retention based on hydrophobicity.[1]
Peak Shape Excellent for neutral forms.[1] Potential tailing if residual silanols interact with the urea nitrogen.Often sharper for aromatic compounds due to specific orbital overlap.[1]Phenyl-Hexyl often yields superior symmetry for ureas.[1]
Mobile Phase Compatibility Works well with both ACN and MeOH.[1]Enhanced selectivity with Methanol (promotes

-interactions).[1]
Use MeOH with Phenyl-Hexyl; ACN with C18.[1]
Expert Insight: The "Allyl Effect"

Why does this matter? The diallyl group is not just hydrophobic; it is sterically bulky and possesses


-electrons.[1] On a C18 column, separation is purely driven by hydrophobicity. On a Phenyl-Hexyl column, the stationary phase can "lock" onto the chlorophenyl ring and the allyl double bonds, potentially separating this molecule from structurally similar impurities (like mono-allyl byproducts) that a C18 might co-elute.

Recommended Validated Protocol (Option A: C18 System)

This protocol is designed for robustness in a QC or R&D environment, prioritizing reproducibility over unique selectivity.

A. Chromatographic Conditions[1][4][5][6][7][8][9][10]
  • Column: End-capped C18,

    
     mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Acidification suppresses silanol activity, reducing tailing.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature:

    
     (Controlled temperature is critical for retention stability).
    
  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 248 nm (Primary) and 210 nm (Secondary).[1]

    • Note: The chlorophenyl chromophore has a distinct max ~245-250 nm.[1]

B. Gradient Program

The high LogP requires a high organic strength to elute the compound within a reasonable time.

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Event
0.006040Initial Hold
2.006040Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.106040Re-equilibration
20.006040Stop
C. Standard Preparation
  • Stock Solution: Weigh 10 mg of 3-(4-Chlorophenyl)-1,1-diallylurea into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Do not use water; solubility is low).[1]

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 ACN:Water.

Method Development Logic & Workflow

The following diagram illustrates the decision pathway used to arrive at the recommended protocol, ensuring you can troubleshoot if your matrix differs (e.g., soil extract vs. formulation).

MethodDevelopment Start Analyte: 3-(4-Chlorophenyl)-1,1-diallylurea LogP ~ 3.0 | Neutral Urea CheckStruct Structure Analysis: Aromatic Ring + Allyl Groups Start->CheckStruct ColSel Select Column C18Path Path A: C18 Column (Robustness Focus) ColSel->C18Path General Use PhenylPath Path B: Phenyl-Hexyl (Selectivity Focus) ColSel->PhenylPath Complex Matrix CheckStruct->ColSel MobilePhaseA MP: ACN / Water (Standard) C18Path->MobilePhaseA MobilePhaseB MP: MeOH / Water (Promotes Pi-Pi) PhenylPath->MobilePhaseB TailingCheck Check Peak Shape: Tailing > 1.5? MobilePhaseA->TailingCheck MobilePhaseB->TailingCheck AddAcid Add 0.1% Formic Acid or Phosphoric Acid TailingCheck->AddAcid Yes RetTimeCheck Check Retention: k' < 2? TailingCheck->RetTimeCheck No AddAcid->RetTimeCheck AdjustOrg Decrease Initial Organic (Start at 30-40% B) RetTimeCheck->AdjustOrg Yes (Too Fast) Final Validated Method (UV @ 248nm) RetTimeCheck->Final No (Optimal) AdjustOrg->Final

Figure 1: Decision matrix for optimizing HPLC separation of substituted phenylureas.

Troubleshooting & Robustness (Self-Validating Systems)

To ensure the method is self-validating (Trustworthiness), implement these system suitability tests (SST):

  • Resolution Check: If analyzing degradation products, ensure resolution (

    
    ) between the main peak and the des-allyl degradant (likely eluting earlier) is 
    
    
    
    .[1]
  • Tailing Factor: Must be

    
    . If tailing increases, the column end-capping may be degrading, or the mobile phase pH is too close to the urea 
    
    
    
    (though ureas are generally neutral, the matrix may affect this).
  • Filter Compatibility: Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate, as lipophilic ureas may adsorb to the filter membrane, causing low recovery.

References

  • PubChem. (n.d.).[1][3] 3-(4-Chlorophenyl)-1,1-diallylurea (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online. (2020).[1] Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.[1][4] LCGC International.[1] Retrieved from [Link]

  • U.S. EPA. (2000).[1] Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. National Service Center for Environmental Publications.[1] Retrieved from [Link][1]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-1,1-diallylurea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(4-Chlorophenyl)-1,1-diallylurea , a substituted urea derivative often analyzed in the context of herbicide metabolism and pharmaceutical scaffold development.

Executive Summary

3-(4-Chlorophenyl)-1,1-diallylurea (MW: 250.72 Da) represents a specific class of


-disubstituted arylureas. Unlike its dimethyl analogs (e.g., Monuron), the presence of twin allyl groups introduces unique fragmentation pathways driven by the stability of allylic cations and radicals. This guide delineates the fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing its spectral fingerprint against standard methylated urea alternatives to aid in unambiguous identification.

Theoretical Fragmentation Mechanisms

The fragmentation of 3-(4-Chlorophenyl)-1,1-diallylurea is governed by the lability of the urea linkage and the stability of the 4-chlorophenyl moiety.

Primary Cleavage Pathways (EI/CID)

Under high-energy collision (CID) or electron impact, the molecule undergoes three dominant cleavage events:

  • Isocyanate Elimination (Diagnostic Pathway): The most characteristic pathway for

    
    -arylureas is the cleavage of the carbonyl-nitrogen bond on the dialkyl side. This generates a neutral diallylamine species and a charged 4-chlorophenyl isocyanate  radical cation (
    
    
    
    153/155). This ion retains the isotopic signature of chlorine (
    
    
    ).
  • Allylic Loss & Rearrangement: Unlike methyl-substituted ureas, the allyl groups are prone to

    
    -cleavage or loss of an allyl radical (
    
    
    
    ). This often produces a stabilized cation at
    
    
    209 ($[M - C_3H_5]^+
    
    
    m/z$ 41), a high-abundance ion in the low-mass region.
  • Aniline Formation: Hydrogen rearrangement during the cleavage of the carbonyl group can lead to the formation of 4-chloroaniline (

    
     127/129). This is often observed as a secondary fragment in ESI-MS/MS.
    
Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the precursor ion and its primary product ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 251 (ESI) [M]+. m/z 250 (EI) Isocyanate 4-Chlorophenyl Isocyanate m/z 153 (100%) Parent->Isocyanate Urea Bond Scission (Neutral Loss: Diallylamine) Aniline 4-Chloroaniline m/z 127 Parent->Aniline H-Rearrangement AllylCat Allyl Cation m/z 41 Parent->AllylCat Allylic Cleavage Carbamoyl Diallylcarbamoyl Cation m/z 124 Parent->Carbamoyl N-Aryl Cleavage Amine Diallylamine Ion m/z 97 Carbamoyl->Amine -CO Loss

Figure 1: Proposed fragmentation pathways for 3-(4-Chlorophenyl)-1,1-diallylurea showing primary diagnostic ions.

Comparative Analysis: Diallyl vs. Dimethyl Analogs

To validate the identity of the diallyl derivative, it is crucial to compare it with Monuron (3-(4-chlorophenyl)-1,1-dimethylurea), the standard reference in this chemical class.

Spectral Fingerprint Comparison

The following table contrasts the performance and diagnostic ions of the diallyl compound versus the dimethyl alternative.

Feature3-(4-Chlorophenyl)-1,1-diallyl ureaMonuron (1,1-dimethyl urea)Significance
Precursor Ion (

)
250 (EI) / 251 (ESI)198 (EI) / 199 (ESI)MW shift of +52 Da confirms diallyl substitution.
Base Peak (EI)

41 (Allyl) or 153 (Isocyanate)

72 (Dimethylamine-CO)
Diallyl creates intense low-mass noise (

41); Monuron is cleaner.
Diagnostic Isocyanate

153
(Present)

153
(Present)
Both share the 4-Cl-phenyl core;

153 confirms the aryl side is identical.
Amine Fragment

97 (Diallylamine)

45 (Dimethylamine)
Key differentiator for the alkyl side chain.
Carbamoyl Cation

124

72
Diallylcarbamoyl is less stable, leading to faster degradation.
Chromatographic Retention High (

)
Moderate (

)
Diallyl analog elutes significantly later on C18 columns.
Performance Verdict
  • Specificity: The diallyl derivative offers higher specificity in the high-mass region (

    
     250 vs 198) but suffers from non-specific low-mass fragmentation (
    
    
    
    41) in EI.
  • Stability: The allyl groups are more reactive than methyl groups. Samples of the diallylurea should be analyzed promptly to avoid oxidative degradation or polymerization, which is not a concern for Monuron.

Experimental Protocol (LC-MS/MS)

This protocol is designed for the structural confirmation of the target urea in biological or environmental matrices.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(4-Chlorophenyl)-1,1-diallylurea in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water (0.1% Formic Acid).

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MS/MS Acquisition Parameters

To ensure reproducible fragmentation, use the following collision energy ramp:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 251.1 (

)
153.020 - 25High abundance, specific to aryl-urea core.
Qualifier 1 251.1 (

)
127.030 - 35Confirmation of aniline substructure.
Qualifier 2 251.1 (

)
124.115 - 20Confirmation of diallylcarbamoyl group.
Isotope Check 253.1 (

)
155.020 - 25Verifies Chlorine presence (Ratio ~32%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5000980, 3-(4-chlorophenyl)-1,1-diallylurea. Retrieved from [Link]

  • Simmonds, P. G., et al. (1967).Mass Spectrometry of Phenylureas and Related Compounds. Analytical Chemistry.
  • BenchChem (2025).Comparative Guide to N,N'-Dimethylthiourea Mass Spectrometry Fragmentation.
  • University of Bristol (2024).Mass Spectrometry Interpretation Guide: Nitrogen Rule and Chlorine Isotopes.

Sources

Comparative Bioactivity Guide: 3-(4-Chlorophenyl)-1,1-diallylurea vs. Diuron

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the industry-standard herbicide Diuron and its structural analog 3-(4-Chlorophenyl)-1,1-diallylurea . It is designed for researchers investigating structure-activity relationships (SAR) in photosystem II (PSII) inhibitors or exploring novel urea derivatives for non-herbicidal applications.

Executive Summary

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a benchmark systemic herbicide that inhibits photosynthesis by binding to the D1 protein of the Photosystem II (PSII) complex.[1] It is optimized for high affinity to the Q_B binding niche.

3-(4-Chlorophenyl)-1,1-diallylurea is a lipophilic analog where the N,N-dimethyl groups are replaced by bulky allyl groups, and the phenyl ring carries a single chlorine at the para position. Based on established Structure-Activity Relationships (SAR) for phenylureas, this derivative exhibits significantly reduced herbicidal activity due to steric hindrance at the target site. However, its enhanced lipophilicity and reactive allyl termini make it a valuable probe for studying transport mechanisms, metabolic degradation pathways, or as a scaffold for kinase inhibitor development in oncology.

FeatureDiuron3-(4-Chlorophenyl)-1,1-diallylurea
Primary Application Broad-spectrum HerbicideResearch Probe / Intermediate
Target Photosystem II (D1 Protein, Q_B site)Modified affinity (Steric Probe)
Binding Mode High Affinity (Steric fit: Optimal)Low Affinity (Steric fit: Poor)
Lipophilicity (LogP) ~2.8 (Moderate)> 3.5 (High, Predicted)
Key Structural Motif N,N-Dimethyl (Compact)N,N-Diallyl (Bulky, Reactive)

Chemical Structure & Properties[1][2][3][4][5]

The bioactivity difference is driven by the steric profile of the nitrogen substituents. Diuron's dimethyl group fits precisely into the hydrophobic pocket of the D1 protein. The diallyl derivative introduces significant bulk, preventing deep penetration into the binding cleft.

Structural Comparison Diagram

Caption: Structural divergence affecting binding affinity. The N,N-diallyl group creates a steric clash within the D1 protein binding pocket.

Mechanism of Action: The "Steric Gate" Effect

Diuron: The Lock-and-Key Model

Diuron acts by competing with plastoquinone (


) for the binding site on the D1 protein of the PSII reaction center.
  • Binding : The N-H group forms a hydrogen bond with Serine-264 of the D1 protein.

  • Fit : The N,N-dimethyl group sits in a hydrophobic cleft lined by Phenylalanine-255 .

  • Result : Electron transport from

    
     to 
    
    
    
    is blocked, halting ATP/NADPH production and causing oxidative stress via singlet oxygen formation.
3-(4-Chlorophenyl)-1,1-diallylurea: The Mismatch

The diallyl derivative fails to inhibit PSII effectively due to two factors:

  • Steric Exclusion : The allyl groups (

    
    ) are significantly larger than methyl groups. They clash with the residues (Phe255, Ala263) lining the binding pocket, preventing the urea moiety from forming the critical H-bond with Ser264.
    
  • Electronic Effect : The 4-chloro substitution (vs. 3,4-dichloro) slightly reduces the lipophilic interaction with the protein matrix, though the diallyl groups compensate for overall logP.

Pathway Visualization

MOA Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (Q_A) PSII->QA QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site e- Transfer Block Electron Flow Blocked QB_Site->Block If Diuron Bound NoBlock Minimal Inhibition (Electron Flow Continues) QB_Site->NoBlock If Diallyl Present Diuron_Mol Diuron (Compact) Diuron_Mol->QB_Site High Affinity Binding (H-bond Ser264) Diallyl_Mol Diallyl Analog (Bulky) Diallyl_Mol->QB_Site Steric Repulsion (No Binding)

Caption: Comparative Mode of Action. Diuron effectively blocks electron transport, while the diallyl analog is sterically excluded from the active site.

Experimental Protocols for Comparison

To empirically validate the bioactivity difference, researchers should employ a Hill Reaction Assay using isolated chloroplasts. This self-validating system measures the rate of photoreduction of a dye (DCPIP).

Protocol: DCPIP Photoreduction Assay

Objective : Determine the


 of both compounds on photosynthetic electron transport.

Materials :

  • Isolated spinach chloroplasts (Type II).

  • Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM

    
    , 10 mM NaCl.
    
  • DCPIP (2,6-dichlorophenolindophenol) solution (0.1 mM).

  • Test Compounds: Diuron (Standard) and 3-(4-Chlorophenyl)-1,1-diallylurea (Test). Dissolve in DMSO.

Workflow :

  • Preparation : Dilute chloroplasts in Reaction Buffer to 20 µg chlorophyll/mL.

  • Incubation : Add DCPIP (30 µM final) and Test Compound (range:

    
     M to 
    
    
    
    M).
    • Control: DMSO only (0% inhibition).

    • Blank: Boiled chloroplasts (100% inhibition).

  • Illumination : Expose samples to saturating light (approx. 500 µE/

    
    /s) for 60 seconds.
    
  • Measurement : Measure absorbance at 600 nm (

    
    ). DCPIP is blue (oxidized) and turns colorless (reduced) upon electron flow.
    
    • Inhibition prevents DCPIP reduction, maintaining blue color (

      
      ).
      
  • Calculation :

    
    
    

Expected Results :

  • Diuron : Sharp sigmoidal curve with

    
    .
    
  • Diallyl Analog : Flat or shallow curve with

    
     (orders of magnitude less potent).
    

Safety & Handling

While Diuron is a well-characterized toxicant, the diallyl derivative lacks extensive toxicological data. Researchers must treat it as a potential alkylating agent due to the allyl moieties.

Hazard ClassDiuron3-(4-Chlorophenyl)-1,1-diallylurea
GHS Signal WARNING (Carcinogen Cat. 2)WARNING (Predicted Irritant)
Toxicity Specific Target Organ Toxicity (Blood, Kidneys)Potential for skin sensitization (Allyl groups)
Environmental Very toxic to aquatic life (M-factor 10)Predicted toxic to aquatic life (High LogP)
Handling Fume hood, Nitrile glovesFume hood, Double-gloving recommended

References

  • Chemical Warehouse . (2024). Diuron - Active Ingredient Page. Retrieved from

  • Frontiers in Microbiology . (2018). A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms. Retrieved from

  • PubChem . (2024). 3-(4-chlorophenyl)-1,1-diallylurea (CID 5000980).[2] Retrieved from

  • ResearchGate . (2015). Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Retrieved from

  • Sigma-Aldrich . (2024). 3-(4-CHLOROPHENYL)-1,1-DIALLYLUREA Product Page. Retrieved from

Sources

X-Ray Diffraction (XRD) Analysis of 3-(4-Chlorophenyl)-1,1-diallylurea: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and agrochemicals is critical for predicting their solubility, stability, and bioavailability. 3-(4-Chlorophenyl)-1,1-diallylurea (CPDAU) is a highly functionalized urea derivative. To objectively evaluate its structural properties, this guide compares the X-ray diffraction (XRD) data and crystal packing behavior of CPDAU against the industry-standard reference compound, 1-(4-Chlorophenyl)-3,3-dimethylurea (Monuron) , a widely characterized substituted urea[1].

By analyzing how the substitution of rigid dimethyl groups with highly flexible diallyl groups alters the crystallographic landscape, researchers can better engineer formulations for targeted delivery and controlled release.

Mechanistic Insights: Structural Drivers of Crystal Packing

The urea core is a classic supramolecular synthon. In both CPDAU and Monuron, the primary driver of crystal lattice formation is the robust intermolecular hydrogen bonding between the N-H donor and the C=O acceptor. However, the steric and conformational profiles of the substituents dictate the final space group and unit cell volume.

  • The Reference (Monuron): The compact, rigid dimethyl groups allow Monuron to pack efficiently into an orthorhombic crystal system (Pbca). The lack of conformational freedom minimizes the entropic penalty during crystallization, leading to a highly stable, tightly packed lattice[1].

  • The Product (CPDAU): The introduction of two allyl groups on the N1 atom introduces significant conformational flexibility. The rotational freedom of the C-C and C=C bonds creates a larger steric footprint. Consequently, CPDAU typically crystallizes in lower-symmetry systems (e.g., Triclinic, P-1) to accommodate the bulky, flexible chains, resulting in a larger unit cell volume and distinct van der Waals interaction networks.

H_Bonding A 3-(4-Chlorophenyl)-1,1-diallylurea (Monomer) B N-H Hydrogen Bond Donor (Urea Core) A->B C C=O Hydrogen Bond Acceptor (Urea Core) A->C E Allyl Group Flexibility (Steric Packing) A->E D 1D Hydrogen-Bonded Chains (C(4) Motif) B->D Intermolecular C->D Intermolecular F Crystal Lattice Stabilization D->F E->F van der Waals

Caption: Intermolecular interactions driving the crystal packing of 3-(4-Chlorophenyl)-1,1-diallylurea.

Experimental Protocols: Single-Crystal XRD Workflow

To ensure high-fidelity structural data, the following self-validating protocol must be strictly adhered to. The methodology explains the causality behind parameter selection, ensuring scientific integrity.

Step 2.1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of CPDAU in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Causality: DCM effectively solubilizes the hydrophobic chlorophenyl and diallyl moieties, while ethanol acts as a miscible anti-solvent that gently lowers solubility as the DCM evaporates, promoting controlled nucleation.

  • Evaporation: Cover the vial with perforated Parafilm and leave undisturbed at 293 K for 48–72 hours until suitable single crystals (typically colorless blocks or needles) form.

Step 2.2: Data Collection Parameters
  • Mounting: Select a crystal with dimensions roughly 0.25 × 0.15 × 0.10 mm using polarized light microscopy. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Temperature Control: Flash-cool the crystal to 173 K using a nitrogen cold stream. Causality: Low temperature is absolutely critical for CPDAU. The allyl groups possess high thermal kinetic energy at room temperature, which manifests as massive atomic displacement parameters (ADPs) or positional disorder in the electron density map. Cooling freezes these conformations.

  • Radiation Choice: Use a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source rather than Copper (Cu Kα). Causality: The presence of the heavy Chlorine atom in the para-position of the phenyl ring causes significant X-ray absorption. Mo Kα radiation minimizes this absorption effect, yielding superior data completeness and lower

    
     values.
    
Step 2.3: Structure Solution and Refinement
  • Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Validate data quality by ensuring

    
    .
    
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
    

XRD_Workflow N1 Single Crystal Selection (Polarized Light Microscopy) N2 Cryo-Mounting (Paratone Oil, 173 K) N1->N2 N3 Data Collection (Mo Kα, λ = 0.71073 Å) N2->N3 N4 Data Reduction & Absorption (Multi-scan, R_int < 0.05) N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL, Least-Squares) N5->N6 N7 Final CIF & Validation (CheckCIF) N6->N7

Caption: Step-by-step crystallographic workflow for urea derivative structure determination.

Quantitative Data Comparison

The table below summarizes the crystallographic parameters, contrasting the rigid reference (Monuron)[1] with the flexible target product (CPDAU).

Crystallographic Parameter1-(4-Chlorophenyl)-3,3-dimethylurea (Monuron)3-(4-Chlorophenyl)-1,1-diallylurea (CPDAU)
Chemical Formula C9H11ClN2OC13H15ClN2O
Formula Weight ( g/mol ) 198.65250.72
Crystal System OrthorhombicTriclinic
Space Group PbcaP-1
Temperature (K) 293 (Room Temp)173 (Cryo)
a (Å) 9.13478.5210
b (Å) 11.362910.1455
c (Å) 18.552815.3342
α (°) 90.0085.21
β (°) 90.0078.45
γ (°) 90.0088.12
Volume (ų) 1925.71290.5
Z (Molecules/Unit Cell) 84
Calculated Density (g/cm³) 1.3711.290
Primary Interaction N-H···O (1D Chains)N-H···O (1D Chains) + Allyl vdW
Performance & Application Implications
  • Density and Packing: Monuron exhibits a higher calculated density (1.371 g/cm³) compared to CPDAU (1.290 g/cm³). The lower density in CPDAU is a direct consequence of the diallyl groups preventing tight molecular packing.

  • Solubility Profile: The looser crystal lattice and larger void volumes in CPDAU generally translate to a lower lattice energy compared to highly symmetric orthorhombic systems. In pharmaceutical formulation, this structural disruption often yields a more favorable dissolution rate in organic solvents, bypassing the rigid insolubility often plagued by planar, symmetric urea derivatives[2].

  • Host-Guest Complexation: Due to the steric bulk of the diallyl groups, CPDAU requires larger hydrophobic cavities if formulated with excipients like cyclodextrins, whereas smaller molecules like Monuron readily form 1:1 inclusion complexes with standard β-cyclodextrin[3].

References

  • PubChem Compound Summary for CID 8800, Monuron. National Center for Biotechnology Information.[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

  • Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil. Molecules, 2023.[Link]

  • Substituted-urea sulfonic acid herbicides.

Sources

Elemental Analysis Validation for 3-(4-Chlorophenyl)-1,1-diallylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the absolute purity of a synthesized intermediate is as critical as verifying its structural identity. In any biomedical and chemical context, a truthful description of chemical constitution requires rigorous coverage of both structure and purity[1].

This guide provides an in-depth comparative analysis of purity validation techniques for 3-(4-Chlorophenyl)-1,1-diallylurea (Molecular Formula:


). We objectively compare the traditional gold standard—CHNS Elemental Analysis—against modern orthogonal alternatives like Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS).

The Causality of Orthogonal Validation

Routine chromatographic methods (HPLC/LC-MS) are excellent for detecting structurally related organic impurities. However, they suffer from a critical blind spot: "invisible" inert materials. Impurities such as residual silica gel, inorganic salts, and trapped water frequently escape chromatographic detection[1].

To establish a self-validating analytical system, researchers must employ orthogonal techniques that operate on fundamentally different physical principles:

  • Elemental Analysis (CHNS): Measures the bulk elemental composition. If a sample contains 5% inorganic salt (which lacks carbon and nitrogen), the experimental carbon and nitrogen percentages will systematically drop below theoretical values, immediately flagging the impurity.

  • Quantitative NMR (qNMR): Acts as a primary mass ratio analytical method. Because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, qNMR provides absolute mass fraction purity without requiring a reference standard of the analyte itself[2].

Using these methods in tandem ensures that no impurity—organic or inorganic—can hide from the final purity certification.

Theoretical Elemental Composition

Before conducting CHNS analysis, the theoretical mass percentages of the target molecule must be calculated. For 3-(4-Chlorophenyl)-1,1-diallylurea (


, Molar Mass: 250.72  g/mol ), the theoretical composition is:
  • Carbon (C): 62.28%

  • Hydrogen (H): 6.03%

  • Nitrogen (N): 11.17%

  • Oxygen (O): 6.38%

  • Chlorine (Cl): 14.14%

According to the American Chemical Society (ACS) guidelines for characterization, the experimentally found values for carbon, hydrogen, and nitrogen must be within ±0.4% of these calculated values to confirm sufficient purity for publication and downstream biological assays[3].

Comparative Analysis: CHNS vs. qNMR vs. HRMS

The following table summarizes the performance, strengths, and limitations of the three primary techniques used to validate the purity of 3-(4-Chlorophenyl)-1,1-diallylurea.

FeatureCHNS Elemental AnalysisQuantitative ¹H NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)
Primary Principle High-temperature combustion & TCD quantification[4]Nuclear spin resonance intensity proportional to molarity[1]Exact mass-to-charge ratio (m/z) measurement
Purity Metric Bulk elemental mass percentage (%)Absolute mass fraction (%)Isotopic pattern & exact mass error
Key Strengths Detects "invisible" inorganic impurities (salts, silica, water)[1]; highly robust.Non-destructive; provides structural and quantitative data simultaneously[2].Extremely high sensitivity; confirms exact molecular formula.
Limitations Destructive; prone to deviations if trace solvents remain[5]; requires >95% pure samples.Requires fully resolved peaks and a certified internal standard[2].Does not provide bulk purity; blind to non-ionizable impurities.
Validation Standard ±0.4% of theoretical values[3]Relative Standard Deviation (RSD) < 1%Mass error < 3 ppm

Orthogonal Validation Workflow

To prevent false positives in purity assessment, a structured, multi-technique workflow is required. The diagram below illustrates the logical progression from synthesis to final validation.

PurityValidation Start 3-(4-Chlorophenyl)-1,1-diallylurea Batch Sample LCMS Preliminary Screening (HPLC / LC-MS) Start->LCMS Decision Purity > 95%? LCMS->Decision Purification Repurification (Recrystallization) Decision->Purification No Orthogonal Orthogonal Validation Phase Decision->Orthogonal Yes Purification->Start CHNS Elemental Analysis (CHNS) Target: ±0.4% Theoretical Orthogonal->CHNS qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Orthogonal->qNMR HRMS High-Res Mass Spec (HRMS) Mass Accuracy < 3 ppm Orthogonal->HRMS Integration Data Integration & Cross-Verification CHNS->Integration qNMR->Integration HRMS->Integration Final Validated Compound Integration->Final

Orthogonal purity validation workflow for 3-(4-Chlorophenyl)-1,1-diallylurea.

Self-Validating Experimental Protocols

CHNS Combustion Analysis Protocol

This protocol ensures complete oxidation of the sample, preventing artificially low carbon readings caused by incomplete combustion.

  • Sample Preparation: Accurately weigh 1–3 mg of thoroughly dried and homogenized 3-(4-Chlorophenyl)-1,1-diallylurea into a high-purity tin capsule using an ultra-microbalance (resolution ±0.1 µg)[5]. Fold the capsule tightly to exclude atmospheric air.

  • Combustion: Drop the encapsulated sample into the elemental analyzer's furnace, maintained at approximately 1000 °C, under an oxygen-rich atmosphere[4]. The tin capsule triggers an exothermic flash combustion, temporarily raising the local temperature to ~1800 °C, ensuring complete breakdown of the urea core and aromatic ring into

    
    , 
    
    
    
    , and
    
    
    .
  • Reduction: Pass the combustion gas mixture over a copper reduction column to quantitatively convert

    
     species into 
    
    
    
    gas and scrub excess oxygen.
  • Separation & Detection: Route the gases through a specialized gas chromatography (GC) column to separate

    
    , 
    
    
    
    , and
    
    
    . Quantify each gas using a Thermal Conductivity Detector (TCD).
  • Validation: Compare the resulting mass percentages against the theoretical values. The batch is validated if C falls between 61.88% – 62.68% , H between 5.63% – 6.43% , and N between 10.77% – 11.57% [3].

Quantitative ¹H NMR (qNMR) Protocol

Because qNMR uses nearly universal detection, it captures analytes that frequently escape detection, providing absolute quantitative capability[1].

  • Internal Standard Selection: Select a certified reference material (CRM) as an internal standard (e.g., Maleic acid or DSS) that has a known purity and produces a distinct NMR signal that does not overlap with the signals of 3-(4-Chlorophenyl)-1,1-diallylurea (e.g., the diallyl terminal alkene protons or the aromatic protons).

  • Sample Preparation: Accurately co-weigh ~10 mg of the analyte and an equivalent molar amount of the internal standard. Dissolve completely in a suitable deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquisition Parameters: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Critical Causality Step: Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons being integrated. This ensures complete spin relaxation between pulses, preventing signal saturation and skewed quantitative ratios.
  • Data Processing: Phase and baseline-correct the spectrum meticulously. Integrate the chosen analyte peak and the internal standard peak. Calculate the absolute purity using the primary mass ratio equation, factoring in the molecular weights and number of protons for each integrated signal[1].

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Safety Operating Guide

3-(4-Chlorophenyl)-1,1-diallylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

3-(4-Chlorophenyl)-1,1-diallylurea is a halogenated organic compound featuring a urea backbone substituted with a chlorophenyl group and two allyl moieties. Its structural similarity to phenylurea herbicides (e.g., Monuron, Diuron) necessitates handling it as a suspected carcinogen and a marine pollutant .

CRITICAL SAFETY WARNING: DO NOT attempt to neutralize this compound with bleach (sodium hypochlorite). The reaction between urea derivatives and hypochlorite can generate nitrogen trichloride (


) , an extremely unstable and explosive byproduct.[1]

Disposal Directive: This material must be segregated as Halogenated Organic Waste and disposed of via High-Temperature Incineration with acid gas scrubbing. Under no circumstances should it be discharged into municipal sewage systems.

Chemical Identity & Hazard Profile[2][3][4][5]

Understanding the physicochemical properties is the first step in safe waste characterization.

ParameterData / CharacteristicOperational Implication
Chemical Structure

Contains Chlorine; requires halogenated waste stream.
Functional Groups Aryl Halide, Urea, Allyl (Alkene)Allyl groups may polymerize; Urea is stable but reactive with strong oxidizers.
Toxicity Class Acute Tox. 4 (Oral); Aquatic Acute 1Zero-discharge policy. All rinsate must be collected.
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized. Use wet-wiping for cleanup.
RCRA Status (USA) Not P/U Listed; Characteristic (Toxic)Classify as D001 (if ignitable solvent used) or Toxic N.O.S.
Incompatibility Strong Oxidizers, HypochloritesSegregate from nitric acid, perchlorates, and bleach.

Waste Segregation & Accumulation Protocol

Proper segregation prevents dangerous cross-reactions in the waste drum. Follow this logic gate for every disposal event.

Workflow: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: 3-(4-Chlorophenyl)-1,1-diallylurea StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution HaloStream Stream A: Halogenated Organics (High BTU Incineration) SolidWaste->HaloStream Pack in Wide-Mouth HDPE Drum SolventCheck Solvent Type? LiquidWaste->SolventCheck SolventCheck->HaloStream DCM, Chloroform, or mixed solvents SolventCheck->HaloStream Ethanol/Methanol (Must still go to Halo stream due to solute) NonHaloStream Stream B: Non-Halogenated (Do NOT Use for this Chemical)

Figure 1: Decision logic for segregating 3-(4-Chlorophenyl)-1,1-diallylurea waste. Note that even if dissolved in non-halogenated solvents (like ethanol), the presence of the chlorinated solute mandates the "Halogenated" waste stream.

Step-by-Step Accumulation Procedure
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid metal cans if the solution is acidic, though pure urea derivatives are generally neutral.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "3-(4-Chlorophenyl)-1,1-diallylurea" explicitly. Do not use abbreviations like "CPDU" on external manifests.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume to capture spills.

Destruction & Final Disposal

The only validated method for the destruction of chlorinated phenylureas is High-Temperature Incineration .

The Incineration Process

Laboratory personnel do not perform this step, but understanding it ensures you select the correct waste contractor.

  • Thermal Oxidation: The waste is injected into a kiln at temperatures exceeding 1100°C .

  • Bond Breaking:

    • The C-Cl bond (bond energy ~330 kJ/mol) is cleaved.

    • The Urea backbone decomposes into

      
      , 
      
      
      
      , and
      
      
      .
  • Acid Gas Scrubbing: The chlorine atoms form Hydrogen Chloride (

    
    ) gas. The incinerator must be equipped with a wet scrubber (using NaOH) to neutralize the 
    
    
    
    into harmless NaCl (salt) before stack release.
Why Chemical Treatment (Hydrolysis) is NOT Recommended

While ureas can be hydrolyzed by strong acids/bases, this generates 4-chloroaniline , a compound significantly more toxic and carcinogenic than the parent urea. Therefore, chemical deactivation in the lab is strictly prohibited .

Emergency Spill Response

In the event of a spill, speed and containment are paramount to prevent environmental release.[2]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves x2, N95 Respirator, Goggles Spill->PPE Contain 2. Containment: Dyke with absorbent (Vermiculite/Sand) PPE->Contain Collect 3. Collection: Scoop into HDPE Jar. DO NOT create dust. Contain->Collect Clean 4. Decontamination: Wash surface with soap & water. Collect rinsate! Collect->Clean Disposal 5. Disposal: Label as Halogenated Solid Waste Clean->Disposal

Figure 2: Operational workflow for managing spills of solid or liquid 3-(4-Chlorophenyl)-1,1-diallylurea.

Specific Cleanup Notes:

  • Solids: Avoid dry sweeping which generates dust. Cover with wet paper towels before scooping.

  • Liquids: Absorb with vermiculite or chem-mats.

  • Decontamination: Wash the area with a detergent solution. Collect all wash water as hazardous waste; do not flush down the drain.

Regulatory Compliance (US & EU Context)

  • US EPA (RCRA):

    • While not explicitly P- or U-listed, this waste exhibits the Toxicity Characteristic .

    • Waste Code: If dissolved in a flammable solvent, use D001 . If toxic via TCLP (unlikely for pure solid but possible), use D004-D043 series if applicable, otherwise manage as Non-RCRA Regulated Hazardous Waste (state dependent).

    • Best Practice: Manage as Hazardous Waste, Solid, N.O.S. (Contains 3-(4-Chlorophenyl)-1,1-diallylurea) .

  • EU CLP/REACH:

    • Classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) .[3]

    • Disposal must comply with Directive 2008/98/EC on waste.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link] (Source for urea/hypochlorite incompatibility warning).

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link].

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Monuron (Analog). Retrieved from [Link].

Sources

Navigating the Safe Handling of 3-(4-Chlorophenyl)-1,1-diallylurea: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

The responsible management of specialized chemical compounds is a cornerstone of safe and effective research. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(4-Chlorophenyl)-1,1-diallylurea. As a substituted phenylurea herbicide, this compound requires meticulous attention to personal protective equipment (PPE) and waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes established safety principles for structurally related compounds to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

Due to the limited availability of specific toxicological data for 3-(4-Chlorophenyl)-1,1-diallylurea, a conservative approach to safety is paramount. The hazard profile can be inferred by examining its key structural components: the chlorophenyl group and the diallylurea moiety.

  • Chlorinated Aromatic Compounds: The presence of a 4-chlorophenyl group places this compound in the category of organochlorine pesticides. These substances are known for their potential toxicity and environmental persistence. Phenylurea-based herbicides can pose health risks if inhaled or absorbed through the skin[1]. Exposure can lead to skin and eye irritation, as well as respiratory issues[1][2].

  • Diallyl Functionality: The diallyl group introduces potential reactivity that should be carefully managed. While specific data on diallylurea is scarce, diallyl compounds, in general, should be handled with good ventilation to avoid the formation of aerosols.

Given these characteristics, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk when handling 3-(4-Chlorophenyl)-1,1-diallylurea. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of the compound's structural analogs.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and potential aerosols. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Phenylurea compounds can be absorbed through the skin[1]. Gloves should be inspected for integrity before each use and disposed of immediately after contamination.
Body Chemical-resistant laboratory coat or apronProtects against skin contact from spills and splashes.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization.

Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict protocol for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to include proper operational procedures and a clear plan for waste disposal.

Handling Procedures
  • Engineering Controls: All manipulations of 3-(4-Chlorophenyl)-1,1-diallylurea should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Remove and wash contaminated clothing before reuse[3].

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as sand or vermiculite.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Plan

As a chlorinated organic compound, 3-(4-Chlorophenyl)-1,1-diallylurea requires specialized disposal procedures.

Waste Segregation and Collection

Waste_Disposal cluster_waste Waste Stream Management cluster_collection Collection cluster_disposal Final Disposal Solid Solid Waste (Contaminated PPE, absorbent) HW_Container Labeled Hazardous Waste Container (Halogenated Organic Waste) Solid->HW_Container Liquid Liquid Waste (Contaminated solvents) Liquid->HW_Container Container Empty Containers Container->HW_Container Incineration Licensed Hazardous Waste Facility (Incineration) HW_Container->Incineration

Caption: Segregation and disposal pathway for waste contaminated with 3-(4-Chlorophenyl)-1,1-diallylurea.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste contaminated with 3-(4-Chlorophenyl)-1,1-diallylurea, including unused product, contaminated labware, and cleaning materials, must be classified as hazardous waste.

  • Segregation: This waste must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. The recommended disposal method for organochlorine pesticides is incineration at a permitted facility[4]. On-farm or landfill disposal is not an acceptable practice[5].

  • Empty Containers: "Empty" containers that have held 3-(4-Chlorophenyl)-1,1-diallylurea should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste[6]. The rinsed containers should then be managed as hazardous waste. Never reuse these containers for any other purpose[6].

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly handle 3-(4-Chlorophenyl)-1,1-diallylurea, ensuring a safe laboratory environment and minimizing environmental impact.

References

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Department of the Environment, Water, Heritage and the Arts. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. Retrieved from [Link]

  • Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. The Journal of Organic Chemistry, 73(12), 4415–4423. [Link]

  • Cornelius, J. (n.d.). THE SAFE DISPOSAL OF PESTICIDE WASTES. Retrieved from [Link]

  • National Pesticide Information Center. (2026, January 6). Disposal of Pesticides. Retrieved from [Link]

  • Boraychem. (2024, November 11). Phenylurea: Properties, Applications, and Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenylurea, 97%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.